2,4,6-Trichloropyrimidine-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSARQXNFQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602251 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93416-51-4 | |
| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid
CAS Number: 93416-51-4
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trichloropyrimidine-5-carboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. The guide details its chemical and physical properties, outlines a probable synthetic pathway from readily available starting materials, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, this document discusses its potential applications in drug discovery and development, provides guidance on standard analytical methods for its characterization, and summarizes essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 93416-51-4, is a highly functionalized pyrimidine derivative.[1][2] Its structure, featuring a reactive pyrimidine core substituted with three chlorine atoms and a carboxylic acid group, makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring enhances the susceptibility of the carbon atoms at positions 2, 4, and 6 to nucleophilic attack, while the carboxylic acid moiety at position 5 offers a versatile handle for further chemical modifications. This unique combination of reactive sites positions this compound as a compound of significant interest in the design and synthesis of novel therapeutic agents and other functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 93416-51-4 | [1][2] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1][2] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Synonyms | 2,4,6-Trichloro-5-pyrimidinecarboxylic acid; 5-Pyrimidinecarboxylic acid, 2,4,6-trichloro- | [1][2] |
Further physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined empirically.
Synthesis and Mechanism
While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly probable and logical synthetic route can be inferred from the established synthesis of its aldehyde analogue, 2,4,6-trichloropyrimidine-5-carbaldehyde, followed by a standard oxidation reaction.
Plausible Synthetic Pathway
The proposed synthesis is a two-step process starting from barbituric acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The initial step involves the Vilsmeier-Haack reaction of barbituric acid. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), to introduce both the chloro and formyl groups to the pyrimidine ring.
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, carefully add phosphorus oxychloride to N,N-dimethylformamide in a flask equipped with a reflux condenser and a stirring mechanism. The reaction is exothermic and should be cooled in an ice bath during the addition.
-
Reaction: To the prepared Vilsmeier-Haack reagent, add barbituric acid portion-wise while maintaining a controlled temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product, 2,4,6-trichloropyrimidine-5-carbaldehyde, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Causality: The Vilsmeier-Haack reagent acts as an electrophile, attacking the electron-rich barbituric acid ring. The subsequent reaction with POCl₃ leads to the substitution of the hydroxyl groups with chlorine atoms, yielding the trichlorinated pyrimidine ring.
Step 2: Oxidation of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The second step is the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed.
Experimental Protocol:
-
Dissolution: Dissolve the 2,4,6-trichloropyrimidine-5-carbaldehyde synthesized in the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise to the stirred solution.[3] The reaction temperature should be carefully monitored.
-
Monitoring: The progress of the oxidation can be followed by TLC or by observing the disappearance of the characteristic purple color of permanganate.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. For KMnO₄, this can be done by adding a small amount of sodium bisulfite. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be used for further purification.
Causality: The oxidizing agent selectively converts the aldehyde functional group to a carboxylic acid without affecting the chlorinated pyrimidine ring under controlled conditions. The choice of oxidant and reaction conditions is crucial to avoid side reactions.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the three chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Caption: Key reaction pathways for this compound.
The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophiles than the chlorine at position 2, due to the activating effect of the two adjacent nitrogen atoms. This differential reactivity allows for sequential and regioselective substitution, making this molecule an excellent scaffold for building diverse molecular libraries for drug screening.
Common nucleophiles used in reactions with halopyrimidines include amines, alcohols, and thiols. These reactions are fundamental to the synthesis of a wide range of biologically active compounds. The pyrimidine core is a common feature in many approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial properties.
While specific applications of this compound in drug development are not widely reported in the public domain, its structural similarity to other trichloropyrimidines used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential as a valuable starting material in medicinal chemistry programs. The carboxylic acid group can be converted to an amide, ester, or other functional groups, further expanding the possibilities for creating diverse chemical entities.
Analytical Characterization
The purity and identity of this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A single singlet for the proton of the carboxylic acid, the chemical shift of which will be concentration and solvent dependent. ¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the carboxylic acid carbon. The chemical shifts will be influenced by the electronegative chlorine atoms. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and C-Cl bonds should be present. |
Self-Validating Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Analysis: Analyze the synthesized sample under the same HPLC conditions.
-
Purity Determination: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Identity Confirmation: The retention time of the sample peak should match that of the standard.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]
-
Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its highly functionalized structure allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, potential applications, analytical methods for its characterization, and essential safety information. As research in drug discovery continues to evolve, the utility of such specialized chemical intermediates is expected to grow, making a thorough understanding of their chemistry crucial for the advancement of new therapeutic agents.
References
- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4,6-Trichloropyrimidine-5-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,4,6-trichloropyrimidine-5-carboxylic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features, reactivity, and potential as a versatile building block for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors. While experimental spectroscopic and crystallographic data for this specific molecule are not publicly available, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust theoretical and practical overview. We will delve into the synthesis of its immediate precursor, propose a viable synthetic route to the title compound, and explore its anticipated reactivity in key chemical transformations.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals. Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold." The electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, render it susceptible to nucleophilic attack, a feature that is masterfully exploited in the design of targeted therapeutics. The strategic placement of halogen substituents, as seen in 2,4,6-trichloropyrimidine derivatives, further enhances this reactivity, providing medicinal chemists with a powerful tool for combinatorial library synthesis and the development of potent and selective inhibitors for various enzyme targets. This guide focuses on the 5-carboxylic acid derivative, a unique scaffold offering multiple points for chemical diversification.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₅HCl₃N₂O₂ and a molecular weight of 227.43 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a carboxylic acid group at the 5-position.
| Property | Value | Source |
| CAS Number | 93416-51-4 | [1] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically >97% | |
| Storage | Inert atmosphere, room temperature |
The presence of three electron-withdrawing chlorine atoms and a carboxylic acid group significantly influences the electronic distribution within the pyrimidine ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single, broad singlet is expected in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. The exact chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Five distinct signals are anticipated. The carbonyl carbon of the carboxylic acid would appear in the range of 160-170 ppm. The carbon atoms attached to chlorine (C2, C4, C6) would be found in the downfield region of the aromatic carbons, likely between 150 and 165 ppm. The C5 carbon, attached to the carboxylic acid group, would be expected at a lower chemical shift compared to the halogenated carbons.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and characteristic C-Cl stretching frequencies in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Synthesis and Methodology
A direct, detailed experimental synthesis of this compound is not prominently described in the literature. However, a logical and efficient synthetic strategy involves the preparation of the corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde, followed by its oxidation.
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (Precursor)
The synthesis of the aldehyde precursor is well-documented and typically proceeds via a Vilsmeier-Haack type reaction starting from barbituric acid.
Reaction Scheme:
Caption: Synthetic pathway to the aldehyde precursor.
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with continuous stirring to form the Vilsmeier reagent.
-
Add barbituric acid in portions to the Vilsmeier reagent. The reaction is highly exothermic and requires careful temperature control.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to facilitate the chlorination and formylation of the pyrimidine ring.[2]
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to precipitate the crude product.[2]
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[2]
This method provides a reliable route to the aldehyde in good yields.
Proposed Synthesis of this compound
The oxidation of the aldehyde to the corresponding carboxylic acid is a standard organic transformation. Several reagents can be employed for this purpose.
Reaction Scheme:
Caption: Proposed oxidation of the aldehyde to the carboxylic acid.
Generalized Experimental Protocol (based on standard aldehyde oxidation):
-
Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Add a suitable oxidizing agent. Sodium hypochlorite (NaClO) in a basic medium is an effective and environmentally benign choice.[3] Alternatively, hydrogen peroxide catalyzed by a transition metal salt could be employed.[4]
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.
-
The product can be isolated by filtration and purified by recrystallization.
This proposed method is based on well-established oxidation protocols for aromatic aldehydes and is expected to provide the desired carboxylic acid in good yield.[3][4]
Reactivity and Synthetic Applications
The core of this compound's utility lies in its predictable and regioselective reactivity, making it a valuable scaffold for building molecular complexity.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the three chlorine atoms, makes the 2, 4, and 6 positions highly susceptible to nucleophilic aromatic substitution. The chlorine atoms at these positions can be sequentially and selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols.
The regioselectivity of these substitutions is influenced by both electronic and steric factors. Generally, the chlorine at the 4-position is the most reactive, followed by the 2- and then the 6-position. This reactivity pattern allows for the controlled, stepwise introduction of different functional groups.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 2,4,6-Trichloropyrimidine-5-carboxylic acid (CAS No. 93416-51-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's structure, stability, and safety. Crucially, where experimental data is not publicly available, this guide outlines robust, field-proven methodologies for its determination. The protocols detailed herein are grounded in established analytical chemistry principles, offering a practical framework for the characterization of this highly reactive heterocyclic compound. The guide emphasizes a causality-driven approach to experimental design, ensuring that each proposed protocol is a self-validating system for generating reliable data.
Introduction: A Molecule of Untapped Potential
This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the presence of three reactive chlorine atoms and a carboxylic acid moiety offers a rich platform for derivatization. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functional groups, while the carboxylic acid provides a handle for amide bond formation, esterification, or salt formation.
Despite its synthetic promise, a comprehensive public dataset of its physicochemical properties is notably absent. This guide aims to bridge that gap by consolidating the available information and providing detailed, actionable protocols for the experimental determination of its key characteristics. Understanding these properties is paramount for reaction optimization, formulation development, and toxicological assessment.
Molecular Identity and Known Properties
The foundational information for this compound is summarized below. It is critical to distinguish this compound from its more frequently documented aldehyde analogue (2,4,6-Trichloropyrimidine-5-carboxaldehyde, CAS No. 50270-27-4).
| Property | Value | Source |
| CAS Number | 93416-51-4 | [1][2][3] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1][3][4] |
| Molecular Weight | 227.43 g/mol | [3][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 2,4,6-Trichloro-5-pyrimidine carboxylic acid, 5-Pyrimidinecarboxylic acid, 2,4,6-trichloro- | [1][3] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, room temperature. Keep container tightly closed in a dry, well-ventilated place. | [1][2] |
Proposed Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and commonly employed synthetic route would be the oxidation of the corresponding aldehyde, 2,4,6-Trichloropyrimidine-5-carboxaldehyde.
References
A Senior Application Scientist's Guide to the Safe Handling of 2,4,6-Trichloro-5-pyrimidine carboxylic acid
As researchers and drug development professionals, we frequently handle novel and reactive chemical building blocks. 2,4,6-Trichloro-5-pyrimidine carboxylic acid is one such compound, a highly functionalized heterocycle with significant potential in synthetic chemistry. However, its utility is matched by the imperative for rigorous safety protocols. The presence of multiple reactive chlorine atoms and the carboxylic acid moiety suggests a potential for significant biological and chemical reactivity.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on safely incorporating this reagent into your laboratory workflow. We will explore not just what to do, but why specific precautions are necessary, grounding our recommendations in the principles of chemical reactivity and risk mitigation.
Core Hazard Profile: An Assessment for the Practicing Scientist
2,4,6-Trichloro-5-pyrimidine carboxylic acid is classified as a hazardous substance, primarily due to its irritant properties.[1] A comprehensive understanding of its GHS (Globally Harmonized System) classification is the foundation of a robust safety plan.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Rationale for Researchers |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. This is likely due to the reactivity of the chlorinated pyrimidine ring with biological nucleophiles in the skin. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] | The compound is a significant hazard to the eyes. Accidental exposure can lead to pain, tearing, and potential corneal injury. The acidic nature of the molecule can exacerbate this effect. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] | Inhalation of fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1][3] |
A critical point for all personnel to understand is that comprehensive toxicological data for this specific compound is not widely available.[2][4] Therefore, a precautionary approach is mandatory. All unknown properties should be assumed to be hazardous.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of laboratory safety is the hierarchy of controls, which prioritizes the elimination of hazards. When this is not possible, as in the case of using a specific reagent, we rely on robust engineering controls and appropriate PPE.
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Mandatory Engineering Controls
All handling of 2,4,6-Trichloro-5-pyrimidine carboxylic acid solid must be performed within a certified chemical fume hood.[3] This is non-negotiable. The fume hood serves two primary purposes:
-
It contains any fine dust that may become airborne during weighing or transfer, preventing respiratory exposure.[1]
-
It protects the user from splashes or unexpected reactions by providing a physical barrier.
Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[5][6] Contaminated gloves should be disposed of immediately. |
| Eye Protection | Chemical safety goggles. | Safety glasses with side shields are a minimum, but goggles provide superior protection against splashes and airborne dust, fulfilling the requirement for "serious eye irritation" protection.[1][2] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. The lab coat should be kept fully fastened.[1] |
Standard Operating Procedures (SOPs): From Bench to Storage
Handling and Use Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials, particularly strong bases and oxidizing agents.[3][7]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain spills and minimize dust.[3]
-
Transfer: Use a spatula to transfer the solid. Avoid scooping actions that could generate dust. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, tightly seal the container.[3]
-
Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of weigh boats and contaminated wipes in a designated solid hazardous waste container.
-
Doff PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1][2][3]
Chemical Storage Protocol
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
-
Container: Keep the compound in its original, tightly closed container.[1][3]
-
Environment: Store in a cool, dry, and well-ventilated area.[1][3]
-
Segregation: This is a critical step. The compound must be stored separately from incompatible materials.
Caption: Segregate from bases, oxidizers, and reactive metals.
The acidic nature of the carboxylic acid group makes it reactive with bases, while the trichloropyrimidine ring can be susceptible to reaction with strong oxidizing agents.[3][7]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
These procedures should be initiated immediately while seeking professional medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2] Get medical attention immediately.[8]
-
Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell or breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Get medical attention.[2]
Accidental Release (Spill) Response
For a small solid spill in a laboratory setting:
Caption: A systematic workflow for responding to a solid chemical spill.
The key is to avoid generating dust during the cleanup process.[3] Do not dry sweep. Gently cover the spill, then carefully collect the material and place it in a sealed, labeled container for disposal through your institution's environmental health and safety (EHS) program.[1][3]
Disposal Considerations
This material and its container must be disposed of as hazardous waste.[1] Do not dispose of it in the regular trash or sewer system. All waste, including empty containers and contaminated materials (gloves, wipes, etc.), should be collected in a designated, properly labeled hazardous waste container and managed according to institutional, local, and national regulations.[4]
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aaronchem.com [aaronchem.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Solubility of 2,4,6-Trichloropyrimidine-5-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trichloropyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility profile. By leveraging data from structurally analogous compounds, discussing the underlying physicochemical principles, and providing a detailed experimental protocol, this document serves as an essential resource for the effective handling and application of this molecule.
Introduction to this compound
This compound (CAS No. 93416-51-4) is a highly functionalized heterocyclic compound.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of three chlorine atoms and a carboxylic acid group makes this molecule a versatile synthon for further chemical modifications. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, while the carboxylic acid moiety allows for amide bond formation, esterification, and other transformations.
Understanding the solubility of this compound is paramount for its practical application. In drug discovery, solubility directly impacts bioavailability and the feasibility of formulation.[2] In chemical synthesis, solvent selection is critical for reaction efficiency, purification, and crystallization. This guide will provide the necessary theoretical and practical knowledge to approach the solubility of this compound in a scientifically rigorous manner.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 93416-51-4 | [1] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid (predicted) | [3] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Theoretical and Analog-Based Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of the solvent relative to the solute determines the extent of dissolution. This compound possesses both polar (carboxylic acid, nitrogen atoms) and non-polar (trichlorinated pyrimidine ring) features, suggesting a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. Therefore, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar functional groups. High solubility is anticipated, particularly in DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and the nitrogen heterocycle, the solubility in non-polar solvents is expected to be very low.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer some solubility, but likely less than polar aprotic or protic solvents.
To provide a more quantitative expectation, we can examine the solubility of structurally similar compounds. Pyrimidine-4-carboxylic acid, which lacks the three chloro substituents, provides a useful benchmark.
| Analogous Compound | Solvent | Solubility (mg/mL) | Source |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 | [4] |
| DMSO | ~20 | [4] | |
| Dimethylformamide (DMF) | ~2 | [4] |
The three electron-withdrawing chlorine atoms on the pyrimidine ring of the target compound will increase its overall lipophilicity and may reduce its ability to be solvated by highly polar solvents compared to the unsubstituted analog. However, the fundamental interactions with polar solvents should remain. It is therefore reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower alcohols like ethanol and methanol.
Experimental Protocol for Thermodynamic Solubility Determination
Given the lack of published data, an experimental determination of solubility is necessary for accurate work. The following protocol describes a robust gravimetric method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents.[5][6]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and syringes
-
Drying oven or vacuum oven
Experimental Workflow Diagram
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh a glass vial.
-
Add a known mass of the chosen organic solvent (e.g., 5.00 g) to the vial.
-
Add an excess amount of this compound to the solvent. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
After agitation, let the vial stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed container. This step is crucial to remove any microscopic undissolved particles.
-
Accurately weigh the container with the filtrate to determine the mass of the solution sample.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the container plus residue minus the initial weight of the empty container.
-
The mass of the solvent in the sample is the weight of the container with the filtrate minus the weight of the container with the dried residue.
-
Solubility (S) can then be expressed in various units, such as g/100g of solvent or mg/mL.
-
Data Interpretation and Reporting
The solubility should be reported at a specific temperature, as it is a temperature-dependent property.[2] For many pyrimidine derivatives, solubility increases with temperature.[5] It is recommended to perform the measurements at multiple temperatures (e.g., 25 °C, 37 °C) to build a more complete solubility profile. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results, and the data should be reported as a mean with the standard deviation.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive framework can be established based on its physicochemical properties and the known solubility of analogous compounds. It is anticipated to have favorable solubility in polar aprotic solvents such as DMSO and DMF. For researchers requiring precise solubility values for applications in drug development and chemical synthesis, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This approach ensures that the handling and application of this versatile chemical intermediate are based on robust, internally validated data.
References
- 1. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. This compound | 93416-51-4 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid: A Versatile Trifunctional Building Block
Abstract: This technical guide provides an in-depth analysis of 2,4,6-trichloropyrimidine-5-carboxylic acid, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document outlines the compound's formal nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway. Emphasis is placed on the compound's unique reactivity, stemming from the differentially activated chlorine substituents, which enables its use as a versatile scaffold in the synthesis of complex molecular architectures. This guide serves as a practical resource, integrating established protocols with mechanistic insights to facilitate its effective application in research and development.
Nomenclature and Chemical Identification
The precise identification of a chemical entity is foundational for all scientific communication and procurement. This section provides the standardized nomenclature and key identifiers for the title compound.
IUPAC Name
The formal IUPAC name for this compound is This compound .
Common Synonyms
In literature and commercial catalogs, the compound may be referred to by several synonyms, including:
-
2,4,6-Trichloro-5-pyrimidine carboxylic acid[1]
-
5-Pyrimidinecarboxylic acid, 2,4,6-trichloro-[1]
-
Trichloropyrimidine-5-carboxylic acid[1]
Chemical Identifiers
Quantitative data and identifiers are summarized in the table below for rapid reference.
| Identifier | Value | Source |
| CAS Number | 93416-51-4 | [1][2][3] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| MDL Number | MFCD09909820 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not a trivial single-step process. It is most reliably achieved via a two-step sequence starting from readily available barbituric acid. This involves the formation of a key aldehyde intermediate, followed by a selective oxidation. This approach provides high yields and a pure final product.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (Intermediate)
The initial step involves a Vilsmeier-Haack-type reaction on barbituric acid. In this reaction, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form the Vilsmeier reagent, which acts as both a formylating and chlorinating agent. A high molar excess of POCl₃ is critical; it not only drives the reaction but also serves as the chlorine source to replace all three hydroxyl groups of the barbituric acid tautomer.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagents: To the flask, add phosphorus oxychloride (POCl₃, 15 mL). While stirring, slowly add N,N-dimethylformamide (DMF, 3 mL) via the dropping funnel.
-
Reaction Initiation: Carefully add barbituric acid (6.0 g) to the mixture.[4]
-
Reflux: Heat the solution to reflux and maintain for 8-20 hours.[4] The reaction must be monitored (e.g., by TLC) for the consumption of the starting material. The evolution of HCl gas is expected.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice/water. This will quench the excess POCl₃ and precipitate the product.
-
Isolation: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting solid residue, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be further purified by recrystallization from hexane.[4] A yellowish-white precipitate is expected.
References
The Genesis of a Heterocycle: A Technical History of Pyrimidine Carboxylic Acids
An In-depth Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has a rich and storied history that predates our understanding of DNA and RNA. Within this vast chemical family, pyrimidine carboxylic acids have emerged as molecules of profound significance, bridging the gap between fundamental biochemistry and cutting-edge therapeutics. This technical guide navigates the historical landscape of their discovery, from the initial isolation of naturally occurring derivatives to the elucidation of their pivotal role in metabolic pathways and the dawn of their synthetic manipulation for drug development. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the key figures who laid the groundwork for our current understanding of these vital compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the origins and development of pyrimidine carboxylic acids.
Early Encounters and the Dawn of Pyrimidine Chemistry
The story of pyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The late 19th century witnessed a surge in the exploration of heterocyclic compounds, with German chemist Adolf Pinner making significant strides. In 1884, Pinner reported the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, a foundational reaction that opened the door to this new class of compounds.[1]
A pivotal moment in the synthesis of the pyrimidine core came in 1879, when French chemist Édouard Grimaux successfully synthesized barbituric acid from malonic acid and urea in the presence of phosphorus oxychloride.[2][3] While not a carboxylic acid in the strictest sense, barbituric acid's pyrimidine-2,4,6-trione structure was a crucial step towards understanding the chemistry of this heterocyclic system.
The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman in 1900, further solidifying the foundational knowledge of this chemical family.
The Discovery of Orotic Acid: A Natural Pyrimidine Carboxylic Acid
The first pyrimidine carboxylic acid to be isolated from a natural source was orotic acid (uracil-6-carboxylic acid). In 1905, Italian chemists L. L. Biscaro and E. Belloni reported its isolation from the whey of cow's milk, naming it after the Greek word "oros," meaning whey.[4] For several decades, the biological significance of this newly discovered compound remained a mystery.
In the late 1940s, independent research on microbial growth factors led to the provisional naming of "vitamin B13." Subsequent studies revealed that this supposed vitamin was, in fact, orotic acid. However, this classification was short-lived as it was later discovered that mammals, including humans, can synthesize orotic acid de novo, a characteristic that disqualifies it from being classified as a vitamin.
Unraveling the Metabolic Significance: The De Novo Pyrimidine Biosynthesis Pathway
The mid-20th century marked a paradigm shift in our understanding of orotic acid's role in biology. The pioneering work of Swedish biochemist Peter Reichard and his colleagues was instrumental in elucidating the de novo pathway for pyrimidine nucleotide biosynthesis. Their elegant experiments, often employing isotopic labeling, traced the metabolic fate of simple precursors and definitively established orotic acid as a key intermediate.
The de novo pathway, as we now understand it, involves a series of enzymatic steps to construct the pyrimidine ring before its attachment to a ribose sugar.[5] Orotic acid is synthesized from carbamoyl phosphate and aspartate and is then converted to orotidine-5'-monophosphate (OMP), the precursor to all other pyrimidine nucleotides.[6][7]
Key Steps in the De Novo Pyrimidine Biosynthesis Pathway
-
Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase II.[7]
-
Aspartate Transcarbamoylase: Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate.
-
Dihydroorotase: Ring closure and dehydration yield dihydroorotate.
-
Dihydroorotate Dehydrogenase: Oxidation of dihydroorotate produces orotic acid.[5]
-
Orotate Phosphoribosyltransferase: Orotic acid is converted to orotidine-5'-monophosphate (OMP) by the addition of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP).
-
OMP Decarboxylase: Decarboxylation of OMP yields uridine-5'-monophosphate (UMP), the first true pyrimidine nucleotide.[7]
Diagram: The De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the central role of orotic acid.
The Rise of Synthetic Pyrimidine Carboxylic Acids and Their Application in Drug Discovery
The understanding of the fundamental role of pyrimidines in nucleic acid biosynthesis paved the way for the development of pyrimidine analogs as therapeutic agents, particularly in the realm of cancer chemotherapy. The central hypothesis was that compounds that mimic the natural pyrimidines could interfere with DNA and RNA synthesis, thereby selectively targeting rapidly dividing cancer cells.
The Landmark Development of 5-Fluorouracil (5-FU)
One of the most significant breakthroughs in this area was the development of 5-fluorouracil (5-FU) . In 1957, Charles Heidelberger and his colleagues synthesized 5-FU with the rationale that the fluorine atom's small size would allow it to be incorporated into biological pathways, while its high electronegativity would alter the molecule's chemical properties, leading to metabolic disruption.[8][9]
5-FU acts as an antimetabolite by inhibiting thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[10] This discovery ushered in a new era of chemotherapy and established a paradigm for the rational design of anticancer drugs. The success of 5-FU spurred the development of a wide array of other pyrimidine-based drugs.[11][12][13][14][15][16]
Classical Synthetic Methodologies: A Practical Guide
The ability to synthesize a diverse range of pyrimidine carboxylic acids has been crucial for both basic research and drug development. While modern synthetic methods are numerous and varied, understanding the classical approaches provides valuable context and insight into the chemistry of these heterocycles.
Experimental Protocol: The Pinner Synthesis of Pyrimidines
The Pinner synthesis, first described in 1884, is a classic method for the preparation of pyrimidines from β-dicarbonyl compounds and amidines.[1] The following is a generalized procedure.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Amidine hydrochloride
-
Sodium ethoxide in ethanol
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Formation of the Sodium Salt of the β-Ketoester: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-ketoester in absolute ethanol.
-
To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes.
-
Condensation with Amidine: Add the amidine hydrochloride to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Diagram: The Pinner Synthesis Workflow
Caption: A step-by-step workflow of the classical Pinner synthesis of pyrimidines.
Experimental Protocol: Synthesis of Orotic Acid from Aspartic Acid and Potassium Cyanate
A classical laboratory synthesis of orotic acid involves the reaction of aspartic acid with potassium cyanate to form carbamoyl aspartic acid, which is then cyclized to dihydroorotic acid and subsequently oxidized to orotic acid.[17][18][19] A variation of this method is presented in a patent for the preparation of orotic acid.[20][21]
Materials:
-
Aspartic acid
-
Potassium cyanate
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Synthesis of Carbamoyl Aspartic Acid: In a reaction vessel, dissolve aspartic acid and potassium cyanate in water.
-
Heat the solution at 70-80°C for 4-5 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.3 to precipitate the carbamoyl aspartic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Cyclization and Dehydrogenation to Orotic Acid: The isolated carbamoyl aspartic acid can then be cyclized to dihydroorotic acid by heating in an acidic solution.
-
Subsequent dehydrogenation, which can be achieved using various oxidizing agents, yields orotic acid.
Evolution of Analytical Techniques for Characterization
The discovery and development of pyrimidine carboxylic acids have been paralleled by advancements in analytical chemistry. Early characterization would have relied on classical methods such as:
-
Melting Point Determination: To assess purity.
-
Elemental Analysis: To determine the empirical formula.
-
Titration: To quantify the carboxylic acid functionality.
The advent of modern spectroscopic techniques revolutionized the structural elucidation of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy have become indispensable for determining the precise structure of pyrimidine derivatives, including the position of substituents on the ring.[22][23][24]
-
Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information and fragmentation patterns that aid in structural confirmation.[25]
Conclusion and Future Perspectives
The journey of pyrimidine carboxylic acids, from their initial discovery in milk whey to their central role in metabolism and their application as life-saving drugs, is a testament to the power of scientific inquiry. The foundational work of early chemists and biochemists laid the groundwork for the modern era of drug discovery, where the pyrimidine scaffold continues to be a privileged structure in the design of novel therapeutic agents. As our understanding of biological pathways becomes more nuanced, the targeted design of new pyrimidine carboxylic acid derivatives with enhanced efficacy and reduced side effects will undoubtedly continue to be a vibrant and fruitful area of research for years to come.
References
- 1. Pinner-Kondensation – Wikipedia [de.wikipedia.org]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. books.google.cn [books.google.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorouracil - Wikipedia [en.wikipedia.org]
- 11. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of orotic acid from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation method for orotic acid - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]
- 22. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR [m.chemicalbook.com]
- 25. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of Substituted Trichloropyrimidines
This guide provides a comprehensive exploration of the theoretical properties of substituted trichloropyrimidines, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into the molecular architecture, electronic landscape, and reactivity patterns of these molecules, grounding our discussion in the principles of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for practical applications.
Introduction: The Versatility of the Trichloropyrimidine Scaffold
The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] When functionalized with three chlorine atoms, the resulting 2,4,6-trichloropyrimidine (TCP) becomes a highly versatile and reactive building block in organic synthesis.[1] The electron-withdrawing nature of the chlorine atoms, combined with the inherent electron deficiency of the diazine ring, renders the carbon atoms highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is the cornerstone of its utility, allowing for the controlled, sequential introduction of various functional groups to create a diverse library of substituted pyrimidines with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5][6][7]
Understanding the theoretical underpinnings of this reactivity is paramount for designing novel molecules with desired properties. Computational chemistry provides a powerful lens through which we can predict and rationalize the behavior of these compounds at a molecular level, guiding synthetic efforts and accelerating the discovery process.
Theoretical Methodologies: A Computational Chemist's Toolkit
To accurately model the properties of substituted trichloropyrimidines, a robust theoretical framework is essential. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.[8][9][10]
The Choice of Functional and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For halogenated aromatic systems, hybrid functionals such as B3LYP are often employed, as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing electronic effects in these molecules. The 6-311+G** basis set is a common choice, as it includes polarization and diffuse functions that are necessary to accurately model the electron distribution around the electronegative chlorine and nitrogen atoms and to describe non-covalent interactions.[11]
A Self-Validating Computational Protocol
Every theoretical protocol must be self-validating. This is achieved by ensuring that the chosen methodology can reproduce known experimental data, such as geometric parameters from X-ray crystallography or spectroscopic features.
Step-by-Step Computational Workflow:
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculation: Once a stable geometry is obtained, a single-point energy calculation is performed to determine a wide range of electronic properties, including molecular orbital energies, charge distributions, and electrostatic potential.
-
Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule.[12][13]
Caption: A typical workflow for the theoretical investigation of substituted trichloropyrimidines.
Molecular Geometry and Structural Parameters
The introduction of substituents onto the trichloropyrimidine ring induces changes in its geometry. These structural perturbations, while often subtle, can have a significant impact on the molecule's properties. Theoretical calculations allow for the precise determination of bond lengths and angles, providing insights into the steric and electronic effects of the substituents.
| Parameter | 2,4,6-Trichloropyrimidine | 4-Amino-2,6-dichloropyrimidine | 2,4-Diamino-6-chloropyrimidine |
| C2-N1 Bond Length (Å) | 1.335 | 1.340 | 1.355 |
| C4-N3 Bond Length (Å) | 1.335 | 1.360 | 1.365 |
| C2-Cl Bond Length (Å) | 1.720 | 1.722 | - |
| C4-Cl Bond Length (Å) | 1.720 | - | - |
| C6-Cl Bond Length (Å) | 1.718 | 1.719 | 1.721 |
| N1-C2-N3 Angle (°) | 126.5 | 125.8 | 124.5 |
| C2-N3-C4 Angle (°) | 115.0 | 115.5 | 116.0 |
Note: The values in this table are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311+G* level of theory). Actual values may vary depending on the specific computational method used.*
The data illustrates that substitution with an amino group, a strong electron-donating group, leads to a slight elongation of the C-N bonds within the ring and a decrease in the N1-C2-N3 bond angle. This is indicative of increased electron density in the ring and a partial loss of aromaticity.
Electronic Properties: Mapping the Reactive Landscape
The electronic properties of a molecule are key to understanding its reactivity. By analyzing the distribution of electrons and the energies of the molecular orbitals, we can predict how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 2,4,6-trichloropyrimidine, the LUMO is primarily localized on the pyrimidine ring, particularly on the carbon atoms bonded to the chlorine atoms. This indicates that these sites are electrophilic and susceptible to attack by nucleophiles. The introduction of electron-donating substituents, such as amino groups, raises the energy of the HOMO and generally increases the HOMO-LUMO gap, leading to a less reactive molecule.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. In 2,4,6-trichloropyrimidine, the MEP would show regions of high positive potential around the carbon atoms attached to the chlorine atoms, confirming their electrophilic character.
Chemical Reactivity: Predicting Sites of Nucleophilic Attack
As previously mentioned, the dominant reaction pathway for trichloropyrimidines is nucleophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of these reactions. The reactivity of the three chlorine-substituted positions (C2, C4, and C6) is not identical. Generally, the C4 and C6 positions are more reactive than the C2 position. This can be rationalized by examining the stability of the Meisenheimer complex intermediate formed upon nucleophilic attack. Attack at C4 or C6 allows for the negative charge to be delocalized onto both ring nitrogen atoms, whereas attack at C2 only allows for delocalization onto one nitrogen.[2]
This differential reactivity allows for the selective, stepwise functionalization of the pyrimidine ring. For example, reaction with one equivalent of a nucleophile at a lower temperature will typically result in substitution at the C4/C6 position. Subsequent reaction with a different nucleophile under more forcing conditions can then lead to substitution at the C2 position.[14]
| Position | Relative Reactivity | Rationale |
| C4/C6 | High | Negative charge in Meisenheimer complex delocalized over two nitrogen atoms. |
| C2 | Moderate | Negative charge in Meisenheimer complex delocalized over one nitrogen atom. |
Spectroscopic Properties: The Fingerprints of a Molecule
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structure elucidation.
Vibrational Spectroscopy (IR)
Frequency calculations provide the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For substituted trichloropyrimidines, characteristic vibrational modes include C-Cl stretching frequencies and ring breathing modes. The positions of these peaks are sensitive to the nature and position of the substituents.[15]
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, corresponding to transitions between electronic states (e.g., n→π* and π→π* transitions).[15] The effect of halogenation and other substitutions on the absorption spectrum can be studied theoretically. For instance, halogenation is known to cause shifts in the absorption bands of pyrimidine.[12][13] Comparing the calculated spectrum with the experimental one can confirm the identity of a synthesized compound and provide a deeper understanding of its electronic structure.
Conclusion
The theoretical properties of substituted trichloropyrimidines provide a rich field of study with direct implications for the design and synthesis of novel functional molecules. Computational chemistry, particularly DFT, offers a powerful and predictive framework for understanding the structure, electronics, and reactivity of these versatile compounds. By leveraging these theoretical insights, researchers can rationalize experimental observations, predict the outcomes of reactions, and design molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetraphenylporphyrin electronic properties: a combined theoretical and experimental study of thin films deposited by SuMBD - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
A Technical Guide to the Electrophilicity and Reactivity of the 2,4,6-Trichloropyrimidine-5-carboxylic Acid Scaffold
Foreword: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its versatile application in synthetic compounds. It forms the structural basis for nucleobases such as cytosine, thymine, and uracil, and is a critical pharmacophore in a multitude of FDA-approved drugs, including anticancer agents like fluorouracil and antibacterials like trimethoprim.[1][2] The inherent electronic properties of the pyrimidine nucleus, characterized by its π-deficient nature, render it a fascinating and highly useful scaffold for the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of the electrophilic character of a particularly activated derivative, 2,4,6-trichloropyrimidine-5-carboxylic acid, offering insights for researchers, scientists, and professionals in drug development.
Understanding the Electronic Landscape of the Pyrimidine Ring
Six-membered aromatic heterocycles containing one or more nitrogen atoms, such as pyridine and pyrimidine, are classified as π-deficient.[2] The nitrogen atoms, being more electronegative than carbon, exert a powerful inductive effect, withdrawing electron density from the ring system. In pyrimidine, the presence of two nitrogen atoms at the 1 and 3 positions significantly amplifies this effect compared to pyridine, leading to a pronounced decrease in π-electron density across the ring.[2][3]
This intrinsic electron deficiency dictates the ring's reactivity:
-
Facilitated Nucleophilic Aromatic Substitution (SNAr): The electron-poor carbon atoms are highly susceptible to attack by nucleophiles.
-
Difficult Electrophilic Aromatic Substitution: Conversely, the ring is deactivated towards attack by electrophiles, which typically occurs only under forcing conditions and preferentially at the C5 position, the least electron-deficient site.[2]
The electrophilicity of the this compound core is further modulated by its substituents. The three chloro groups and the carboxylic acid moiety are all potent electron-withdrawing groups (EWGs), which synergistically enhance the π-deficiency of the ring, transforming it into a powerful electrophilic scaffold.
The Role of Substituents in Activating the Ring
The reactivity of this compound is a direct consequence of the electronic influence of its substituents.
-
Chloro Groups (C2, C4, C6): The chlorine atoms serve a dual purpose. They are excellent leaving groups for SNAr reactions and their strong inductive electron-withdrawing effect (-I) drastically increases the partial positive charge on the carbon atoms to which they are attached. This makes the C2, C4, and C6 positions the primary sites for nucleophilic attack.
-
Carboxylic Acid Group (C5): The carboxylic acid group is also a strong electron-withdrawing group. Positioned at C5, it contributes to the overall electron deficiency of the ring, further activating the chloro-substituted positions towards nucleophilic displacement.
The logical interplay of these features is what makes this molecule a valuable and versatile building block in synthetic chemistry.
Caption: Factors contributing to the high electrophilicity of the target molecule.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The high electrophilicity of this compound makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Mechanism and Regioselectivity
The regioselectivity of SNAr on polychlorinated pyrimidines is a well-studied phenomenon. The positions para (C4, C6) and ortho (C2) to the ring nitrogens are the most activated.
-
C4 and C6 Positions: These positions are generally the most reactive. A nucleophilic attack at C4 or C6 allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogen atoms, providing significant stabilization.
-
C2 Position: This position is also activated, but the intermediate's negative charge is delocalized over only one nitrogen atom. Consequently, substitution at C2 is often slower than at C4/C6.[4][5]
-
C5 Position: The C5 position is not activated towards nucleophilic attack and substitution at this site is not observed.[6]
For 2,4,6-trichloropyrimidine, studies have shown that with many nucleophiles, the initial substitution occurs preferentially at the C4 position.[1][4] The presence of the C5-carboxylic acid group in the target molecule may introduce steric hindrance that could influence the relative rates of attack at the C4 and C6 positions, but the fundamental electronic preference for these sites remains.
References
An In-depth Technical Guide to the Potential Reactivity Sites of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Introduction
2,4,6-Trichloropyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Its pyrimidine core is a common motif in a wide array of biologically active molecules, and the presence of multiple reactive sites—three chlorine atoms and a carboxylic acid group—makes it a versatile scaffold for the synthesis of diverse chemical libraries.[1] This guide provides an in-depth analysis of the potential reactivity sites of this compound, offering insights into the underlying chemical principles and providing practical experimental guidance.
The strategic importance of this molecule lies in its potential for selective modification at several positions, allowing for the systematic exploration of chemical space around the pyrimidine core. Understanding the chemoselectivity and regioselectivity of its reactions is paramount for its effective utilization in medicinal chemistry and materials science.
Reactivity of the Pyrimidine Ring: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property, further amplified by the three electron-withdrawing chlorine atoms and the C5-carboxylic acid group, renders the carbon atoms bearing the chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr).
Regioselectivity of Nucleophilic Attack
The three chlorine atoms at the C2, C4, and C6 positions are all potential sites for nucleophilic displacement. The regioselectivity of this substitution is governed by a combination of electronic and steric factors.
-
Electronic Effects: The two ring nitrogen atoms exert a strong activating effect on the adjacent carbon atoms for nucleophilic attack. Consequently, the C2, C4, and C6 positions are all activated. Quantum mechanics calculations on the related 2,4,6-trichloropyrimidine suggest that the LUMO (Lowest Unoccupied Molecular Orbital) has significant lobes at the C4 and C6 positions, with a significant LUMO+1 lobe at the C2 position, indicating that all three sites are electronically accessible for nucleophilic attack.[2] The C5-carboxylic acid group, being strongly electron-withdrawing, is expected to further enhance the electrophilicity of the pyrimidine ring, thereby facilitating SNAr reactions.
-
Steric Hindrance: The steric environment around each chlorine atom also plays a crucial role. The C2 position is flanked by two nitrogen atoms, while the C4 and C6 positions are adjacent to a nitrogen and a carbon atom. This can influence the approach of bulky nucleophiles.
For many chloropyrimidines, substitution often occurs preferentially at the C4 and C6 positions over the C2 position.[3] However, the specific regioselectivity can be highly dependent on the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts. In some cases, mixtures of isomers are formed, necessitating careful purification.[4][5]
The Influence of the C5-Carboxylic Acid Group
Experimental Protocol: Mono-amination of the Pyrimidine Ring
This protocol is adapted from procedures for related chloropyrimidines and provides a general framework for the selective mono-substitution with an amine nucleophile.
Objective: To achieve selective mono-amination at the most reactive chloro-position.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Base and Nucleophile: To this solution, add the amine (1.1 eq) followed by the slow, dropwise addition of DIPEA (1.5 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-substituted product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the starting material to hydroxypyrimidines.
-
Non-nucleophilic Base: A non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
-
Controlled Stoichiometry: Using a slight excess of the amine helps to drive the reaction to completion, while a large excess could lead to di- or tri-substitution.
-
Low Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and can improve selectivity.
Reactivity of the C5-Carboxylic Acid Group
The carboxylic acid functionality at the C5 position offers another key site for chemical modification, allowing for the introduction of a variety of functional groups through standard carboxylic acid transformations.
Conversion to Acid Chloride
The carboxylic acid can be readily converted to the more reactive acid chloride, which serves as a versatile intermediate for the synthesis of esters and amides. A known method involves the reaction of the corresponding aldehyde with sulfuryl chloride, which suggests that the carboxylic acid can also be converted to the acid chloride.[7]
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the acid chloride.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonyl chloride
Objective: To convert the carboxylic acid group into an acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure (using Thionyl Chloride):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound.
-
Reagent Addition: Carefully add an excess of thionyl chloride.
-
Reaction: Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. The product can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Excess Reagent: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and also serves as the solvent.
-
Reflux: Heating is necessary to overcome the activation energy of the reaction.
-
Gas Trap: A trap containing a basic solution (e.g., NaOH) is essential to neutralize the toxic and corrosive HCl and SO₂ gases produced.
Esterification
The carboxylic acid can be converted to esters through various methods, including the Fischer esterification (acid-catalyzed reaction with an alcohol) or by reacting the corresponding acid chloride with an alcohol. For sterically hindered substrates or when mild conditions are required, the Yamaguchi esterification is a powerful alternative.[8]
Reaction Scheme (Yamaguchi Esterification):
Caption: Yamaguchi esterification of the carboxylic acid.
Experimental Protocol: Yamaguchi Esterification
Objective: To synthesize an ester derivative under mild conditions.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Alcohol of choice (R'OH)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene or THF
Procedure:
-
Mixed Anhydride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Then, add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Causality Behind Experimental Choices:
-
Mixed Anhydride: The formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride activates the carboxylic acid for nucleophilic attack by the alcohol.
-
DMAP: DMAP is a highly effective nucleophilic catalyst that accelerates the esterification step.
-
Mild Conditions: This method avoids the harsh acidic conditions of the Fischer esterification, making it suitable for sensitive substrates.
Amide Formation
Amides can be synthesized from the carboxylic acid by first converting it to the acid chloride followed by reaction with an amine, or by using peptide coupling reagents.
Reaction Scheme (via Acid Chloride):
Caption: Amide formation from the acid chloride.
Experimental Protocol: Amide Synthesis via Acid Chloride
Objective: To synthesize an amide derivative from the corresponding acid chloride.
Materials:
-
2,4,6-Trichloropyrimidine-5-carbonyl chloride
-
Primary or secondary amine of choice (R'R''NH)
-
Anhydrous aprotic solvent (e.g., DCM or THF)
-
Base (e.g., Triethylamine or Pyridine)
Procedure:
-
Reaction Setup: Dissolve the amine (2.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Acid Chloride Addition: Slowly add a solution of 2,4,6-trichloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Amine: An excess of the amine is used to react with the acid chloride and to neutralize the HCl byproduct. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base can be used.
-
Low Temperature Addition: The slow addition of the acid chloride at low temperature helps to control the exothermic reaction.
Summary of Reactivity Sites
The following table summarizes the key reactivity sites of this compound and the types of transformations that can be performed.
| Reactivity Site | Position(s) | Type of Reaction | Common Reagents | Product(s) |
| Pyrimidine Ring | C2, C4, C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Pyrimidines |
| Carboxylic Acid | C5 | Conversion to Acid Chloride | SOCl₂, (COCl)₂ | Carbonyl Chloride |
| Carboxylic Acid | C5 | Esterification | Alcohols, Acid Catalysts, Coupling Reagents | Esters |
| Carboxylic Acid | C5 | Amide Formation | Amines, Coupling Reagents | Amides |
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton. The proton on the pyrimidine ring is absent.
-
¹³C NMR: Signals for the three chloro-substituted carbons (C2, C4, C6) are expected in the aromatic region, likely between δ 150-170 ppm. The C5 carbon bearing the carboxylic acid group would also appear in this region. The carbonyl carbon of the carboxylic acid would be observed further downfield, typically in the range of δ 160-180 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Conclusion
This compound is a highly versatile building block with multiple, distinct reactivity sites. The three chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, with the regioselectivity being influenced by a combination of electronic and steric factors. The carboxylic acid group at the C5 position provides a handle for a wide range of transformations, including conversion to acid chlorides, esters, and amides. A thorough understanding of the reactivity of this molecule, as outlined in this guide, will empower researchers to strategically design and synthesize novel compounds for applications in drug discovery and materials science. Further experimental studies are warranted to fully elucidate the precise regioselectivity of nucleophilic substitution reactions on this specific scaffold.
References
- 1. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic Acid from Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,4,6-trichloropyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, barbituric acid, and proceeds through a two-step reaction sequence. The first step involves a concurrent Vilsmeier-Haack formylation and chlorination of barbituric acid to yield the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde. The subsequent step focuses on the selective oxidation of the aldehyde functionality to the desired carboxylic acid. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The 2,4,6-trichloropyrimidine scaffold, in particular, serves as a versatile precursor for the synthesis of various substituted pyrimidines through nucleophilic substitution reactions at the 2, 4, and 6 positions. The additional presence of a carboxylic acid group at the 5-position provides a handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups. This makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with potential therapeutic applications.
The synthesis of this target molecule from barbituric acid is a logical and cost-effective approach. This guide will detail a reliable and scalable two-step synthesis, providing the necessary information for its successful implementation in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound from barbituric acid is achieved in two main steps as illustrated below:
Figure 1: Overall synthetic route from barbituric acid.
Part 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The initial step combines formylation at the C-5 position of the barbituric acid ring and chlorination of the three hydroxyl groups in a one-pot reaction. This is achieved through the Vilsmeier-Haack reaction, where a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. This reagent is the active electrophile that attacks the electron-rich C-5 position of barbituric acid (in its enol form). The subsequent steps involve the chlorination of the hydroxyl groups by POCl₃ and eventual hydrolysis of the iminium intermediate to yield the aldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Barbituric acid | 128.09 | 10.0 g | 0.078 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | 1.07 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | 0.34 mol |
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phosphorus oxychloride (100 mL).
-
Cool the flask in an ice bath and slowly add N,N-dimethylformamide (25 mL) through the dropping funnel with continuous stirring.
-
After the addition of DMF is complete, slowly add barbituric acid (10.0 g) in portions to the reaction mixture.
-
Once the addition of barbituric acid is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to obtain 2,4,6-trichloropyrimidine-5-carbaldehyde.
Expected Yield: 60-70%
Part 2: Synthesis of this compound
The second step involves the oxidation of the aldehyde group of 2,4,6-trichloropyrimidine-5-carbaldehyde to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A mild and effective method utilizing Oxone® (potassium peroxymonosulfate) is described below.
Mechanism of Oxidation
Oxone® is a stable and easy-to-handle oxidizing agent. In an aqueous medium, it generates reactive oxygen species that oxidize the aldehyde to a carboxylic acid. The exact mechanism can be complex, but it is believed to involve the formation of a hydrated aldehyde intermediate which is then oxidized.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Trichloropyrimidine-5-carbaldehyde | 225.43 | 5.0 g | 0.022 mol |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 27.0 g | 0.044 mol (of KHSO₅) |
| Acetone | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (5.0 g) in acetone (100 mL).
-
In a separate beaker, prepare a solution of Oxone® (27.0 g) in water (100 mL).
-
Cool the acetone solution of the aldehyde in an ice bath and slowly add the aqueous Oxone® solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated solution of sodium sulfite to quench any remaining oxidant.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: 75-85%
Characterization
The final product and the intermediate should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compounds.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the carboxylic acid and aldehyde, C-Cl bonds).
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The Vilsmeier-Haack reaction is exothermic and should be controlled by cooling.
-
Oxone® is a strong oxidizing agent and should be handled with care.
-
Hydrochloric acid is corrosive.
Conclusion
The two-step synthesis of this compound from barbituric acid presented in this guide is a reliable and efficient method for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights provide a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this compound and explore its potential in various applications.
Introduction: The Strategic Importance of Chlorinated Pyrimidines
An in-depth guide to the chlorination of pyrimidine-5-carboxylic acid, a critical transformation for the synthesis of versatile intermediates in medicinal chemistry and drug development.
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including the nucleobases essential for life.[1][2] In the realm of medicinal chemistry, the pyrimidine ring serves as a privileged structure, forming the core of a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[3][4][5] The introduction of chlorine atoms onto the pyrimidine ring is a pivotal synthetic strategy. It transforms the electron-rich ring into an electron-deficient system, activating it for subsequent nucleophilic substitution reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols), making chlorinated pyrimidines highly valuable and versatile building blocks in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
This guide provides a detailed examination of the mechanism and practical protocols for the chlorination of pyrimidine-5-carboxylic acid, a substrate that combines the reactive pyrimidine core with a key carboxylic acid functional group. We will delve into the mechanistic underpinnings of the most common chlorination strategies, provide field-tested experimental protocols, and discuss critical parameters for process optimization.
Part 1: Core Mechanistic Principles
A robust understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and adaptation of protocols. The chlorination of pyrimidine-5-carboxylic acid is not a simple aromatic substitution but a more nuanced process involving tautomerism and activation of carbonyl groups.
The Critical Role of Tautomerism
The starting material, nominally "pyrimidine-5-carboxylic acid," exists predominantly in its more stable tautomeric form, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (also known as orotic acid). This keto-enol tautomerism, favoring the amide-like dioxo (or "pyrimidone") form, is the key to its reactivity with common chlorinating agents. The reaction does not occur on the aromatic "dihydroxy" tautomer but rather on the carbonyl oxygens of the pyrimidone structure.
Caption: Tautomeric equilibrium of pyrimidine-5-carboxylic acid.
Mechanism with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is the most widely employed reagent for this transformation.[6] The reaction typically requires elevated temperatures and is often performed in the presence of a tertiary amine base, such as pyridine or N,N-diethylaniline, which serves to neutralize the HCl generated during the reaction.[6][7] The mechanism proceeds through the activation of the pyrimidone carbonyls.
-
Activation: The lone pair of electrons on a carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: A chloride ion is displaced, forming a dichlorophosphate ester intermediate attached to the pyrimidine ring. This converts the poor hydroxyl leaving group into a much better dichlorophosphate leaving group.
-
Nucleophilic Attack: A chloride ion (from POCl₃ or the amine hydrochloride salt) acts as a nucleophile, attacking the now highly electrophilic carbon atom (C2 or C4).
-
Elimination & Aromatization: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, resulting in the chlorinated product. This process occurs at both the 2- and 4-positions.
Caption: Mechanistic pathway for chlorination using POCl₃.
The Role of the Vilsmeier-Haack Reagent
When N,N-dimethylformamide (DMF) is used as a solvent or additive with POCl₃, the highly electrophilic Vilsmeier-Haack reagent, a chloroiminium salt, is formed in situ.[8][9] While classically used for formylation, this reagent is a potent activator for chlorination reactions.[10] It functions similarly to POCl₃ by activating the carbonyl oxygen, forming a reactive intermediate that is readily displaced by a chloride ion.
Fate of the Carboxylic Acid Group
A crucial consideration is the reactivity of the carboxylic acid moiety at position 5. Both POCl₃ and thionyl chloride (SOCl₂) are classic reagents for converting carboxylic acids into highly reactive acyl chlorides.[11][12][13]
-
Concurrent Reaction: It is highly probable that during the chlorination of the pyrimidine ring, the carboxylic acid is simultaneously converted to a carbonyl chloride (acyl chloride).
-
Workup Hydrolysis: The final product isolated is typically the carboxylic acid because the acyl chloride is readily hydrolyzed back to the carboxylic acid during the aqueous workup step (e.g., quenching the reaction mixture with ice water).[6][14] This must be accounted for in reaction design and analysis.
Part 2: Experimental Protocols and Data
The following protocols are presented as robust starting points for the laboratory synthesis of 2,4-dichloropyrimidine-5-carboxylic acid. All manipulations involving POCl₃ or SOCl₂ must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Chlorination using Phosphorus Oxychloride
This method is a widely adopted and effective procedure for the chlorination of hydroxypyrimidines.[6] The use of a tertiary amine base is often beneficial but can sometimes be omitted if excess POCl₃ is used as both reagent and solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add pyrimidine-5-carboxylic acid (orotic acid) (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If a base is used, add N,N-diethylaniline (1.1 eq) dropwise via the dropping funnel while stirring. The mixture may be heated gently to facilitate dissolution.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS (a small aliquot can be carefully quenched in ice/water and extracted with ethyl acetate for analysis).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is robust).
-
Quenching: (Caution: Highly Exothermic) In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction residue onto the ice-water mixture with vigorous stirring. This step must be done in a fume hood behind a blast shield.
-
Extraction: Once the quench is complete, the aqueous mixture is typically extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure 2,4-dichloropyrimidine-5-carboxylic acid.
Protocol 2: Chlorination using Thionyl Chloride
Thionyl chloride (SOCl₂) can also be used, often in the presence of a catalytic amount of DMF, which generates the Vilsmeier reagent in situ.[15]
Step-by-Step Methodology:
-
Reaction Setup: In a setup identical to Protocol 1, add pyrimidine-5-carboxylic acid (1.0 eq) to the flask.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 5-10 eq) followed by the slow, dropwise addition of catalytic N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 4-6 hours, monitoring progress as described previously.
-
Workup and Purification: Follow steps 4-8 from Protocol 1 for the workup and purification of the final product. The quenching of SOCl₂ is also highly exothermic and requires extreme care.
Data Presentation: Typical Reaction Parameters
| Parameter | Method 1: POCl₃ | Method 2: SOCl₂ / DMF | Reference(s) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | [6][15] |
| Stoichiometry | 5-10 equivalents | 5-10 equivalents | [6][14] |
| Catalyst / Base | N,N-Diethylaniline or Pyridine (optional) | DMF (catalytic) | [7][15] |
| Temperature | 100-110 °C (Reflux) | 75-80 °C (Reflux) | [6][14] |
| Reaction Time | 3-5 hours | 4-6 hours | [6][14] |
| Typical Yield | 70-90% (substrate dependent) | 65-85% (substrate dependent) | [6][15] |
Part 3: Visualization of the Experimental Workflow
A streamlined workflow is essential for efficiency and safety in the laboratory.
Caption: General experimental workflow for chlorination.
Conclusion
The chlorination of pyrimidine-5-carboxylic acid is a powerful and essential transformation for generating high-value intermediates for drug discovery and development. A thorough understanding of the underlying mechanistic principles, particularly the roles of tautomerism and the dual function of chlorinating agents on both the pyrimidine ring and the carboxylic acid group, is critical for success. By employing robust and carefully executed protocols, such as those detailed here using phosphorus oxychloride or thionyl chloride, researchers can reliably access 2,4-dichloropyrimidine-5-carboxylic acid, unlocking a vast potential for chemical diversification and the synthesis of novel therapeutic agents.
References
- 1. irjmets.com [irjmets.com]
- 2. wjarr.com [wjarr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. orientjchem.org [orientjchem.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [guidechem.com]
- 15. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Use of 2,4,6-Trichloropyrimidine-5-carboxylic Acid in Medicinal Chemistry
Introduction: The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the essential nucleobases of DNA and RNA (cytosine, thymine, and uracil) and its integration into numerous FDA-approved drugs.[1][2] This six-membered heterocyclic system is particularly adept at forming key hydrogen bond interactions with biological targets, making it a frequent choice in the design of enzyme inhibitors.[3][4] Among the vast array of pyrimidine-based building blocks, 2,4,6-trichloropyrimidine-5-carboxylic acid stands out as an exceptionally versatile and powerful scaffold for the construction of diverse small-molecule libraries.
This trifunctional reagent features a highly electron-deficient aromatic core, activated for nucleophilic aromatic substitution (SNAr) by three chlorine atoms and an electron-withdrawing C5-carboxylic acid.[5] This unique electronic profile allows for predictable and sequential displacement of the chlorine atoms, providing a logical and controllable path to complex, polysubstituted pyrimidines. The presence of the carboxylic acid adds a crucial fourth point of diversification, readily accessible for amide coupling or esterification.
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reactivity of this compound, along with detailed, field-proven protocols for its strategic functionalization in drug discovery campaigns, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound is rooted in its distinct chemical properties and predictable reactivity.
| Property | Value |
| CAS Number | 93416-51-4[6] |
| Molecular Formula | C₅HCl₃N₂O₂[6] |
| Molecular Weight | 227.43 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Synonyms | 2,4,6-Trichloro-5-pyrimidinecarboxylic acid[6] |
Core Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, and the presence of three strongly electronegative chlorine atoms drastically enhances its electrophilicity, making it highly susceptible to attack by nucleophiles.[7] The regioselectivity of these substitutions is a key feature that medicinal chemists can exploit.
-
Positions C4 and C6: These positions are the most electrophilic and are typically the first to undergo substitution. Their activation is enhanced by both adjacent ring nitrogen atoms, which effectively stabilize the negative charge in the Meisenheimer intermediate.
-
Position C2: This position is flanked by two nitrogen atoms, but it is generally less reactive than C4 and C6 in the initial substitution.[5][8] However, after substitution at C4 or C6, the electronic nature of the ring is altered, and the C2 position can be targeted, often under more forcing conditions (e.g., higher temperatures).
This predictable hierarchy of reactivity allows for a programmed, step-wise synthesis of di- and tri-substituted pyrimidines with precise control over substituent placement.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
Application Notes and Protocols: 2,4,6-Trichloropyrimidine-5-carboxylic Acid as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important targets in modern drug discovery.[1][2] The pyrimidine scaffold, being a bioisostere of the adenine core of ATP, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-trichloropyrimidine-5-carboxylic acid, a highly functionalized and versatile building block, for the synthesis and evaluation of novel kinase inhibitors. We will delve into the reactivity of this scaffold, provide detailed synthetic protocols, and outline methodologies for biological characterization.
The Strategic Advantage of the this compound Scaffold
The utility of this compound (CAS 93416-51-4) in medicinal chemistry stems from its unique arrangement of reactive sites.[5] This allows for a stepwise and highly controlled introduction of chemical diversity, enabling the exploration of the chemical space around the kinase ATP-binding site.
Key Molecular Features:
-
Molecular Formula: C₅HCl₃N₂O₂
-
Molecular Weight: 227.43 g/mol [5]
-
Three Electrophilic Centers: The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr). Crucially, these positions exhibit differential reactivity. The C4 and C6 positions are significantly more activated by the adjacent ring nitrogens and are thus more reactive towards nucleophiles than the C2 position.[6][7] This inherent regioselectivity is the cornerstone of a rational synthetic strategy.
-
Carboxylic Acid Handle: The C5-carboxylic acid provides a convenient point for diversification via amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[8][9] This position typically points towards the solvent-exposed region of the ATP binding pocket, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions.
Caption: Reactivity map of the this compound scaffold.
Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Libraries
A robust synthetic strategy leverages the differential reactivity of the chloro-substituents and the carboxylic acid. The following workflow enables the systematic construction of a diverse library of inhibitors from this single building block.
Caption: General synthetic workflow for creating kinase inhibitors.
Protocol 1: Selective Mono-amination at the C4-Position (SₙAr)
This protocol describes the selective substitution of the most reactive chlorine atom at the C4 (or C6) position. The key to achieving mono-substitution is controlling the stoichiometry of the nucleophile and maintaining a low reaction temperature.
Materials:
-
This compound
-
Amine of choice (R¹-NH₂) (1.1 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under a positive pressure of nitrogen, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration approx. 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the desired amine (R¹-NH₂, 1.1 equiv) and TEA (1.5 equiv) in anhydrous THF.
-
Slow Addition: Add the amine/base solution dropwise to the cooled pyrimidine solution over 30-60 minutes using a dropping funnel. The slow addition is critical to prevent localized excess of the nucleophile, which can lead to di-substitution.[10]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours). A representative reaction was reported to be stirred for 16 hours at 50 °C.[11][12]
-
Work-up:
-
Quench the reaction with brine or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. .
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired mono-substituted product.
Causality and Trustworthiness: Using a slight excess of the amine ensures full conversion of the starting material, while the low temperature and slow addition kinetically favor the more reactive C4/C6 position and prevent over-reaction.[10] Monitoring by LC-MS validates the formation of the desired product mass and consumption of the starting material.
Protocol 2: Amide Bond Formation at the C5-Position
With the C4-position functionalized, the C5-carboxylic acid is now coupled with a second amine (R²-NH₂). HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling a wide range of amines.[8][13]
Materials:
-
Mono-substituted pyrimidine carboxylic acid from Protocol 1
-
Amine of choice (R²-NH₂) (1.2 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[8]
-
Pre-activation: Add DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms the activated HATU-ester, which is highly reactive towards the amine.[13]
-
Amine Coupling: Add the second amine (R²-NH₂, 1.2 equiv) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA is required.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography.
Expertise Behind the Choice: While other coupling reagents like EDC/HOBt are effective, HATU is often preferred for its high efficiency and speed, especially with less reactive or sterically hindered amines. The pre-activation step ensures the rapid and clean formation of the amide upon addition of the amine.[14]
Protocol 3: Second SₙAr at C6 or C2-Position
The final diversification step involves substituting one of the remaining chlorine atoms. This typically requires more forcing conditions (e.g., higher temperature) than the first SₙAr due to the reduced electrophilicity of the ring after the first substitution.[11][12]
Materials:
-
Di-substituted pyrimidine from Protocol 2
-
Amine of choice (R³-NH₂) (1.5-2.0 equivalents)
-
Solvent such as 1-pentanol, DMSO, or NMP
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a sealable reaction vessel, dissolve the di-substituted pyrimidine (1.0 equiv) and the third amine (R³-NH₂, 1.5-2.0 equiv) in a high-boiling point solvent like 1-pentanol.[11]
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 140 °C) for 2-16 hours.[11][12] Microwave irradiation can also be employed to shorten reaction times and improve yields.[15]
-
Reaction Monitoring: Monitor the reaction by LC-MS for the appearance of the desired product mass.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with brine.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the final compound by flash column chromatography or preparative HPLC.
Biological Evaluation of Synthesized Inhibitors
Once synthesized and characterized, the compounds must be evaluated for their biological activity. This is a tiered process, starting with in vitro enzymatic assays and progressing to cell-based models.
Protocol 4: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[16][17]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
ATP
-
Synthesized inhibitor stock solution (e.g., 10 mM in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[17]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).[16]
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capability.
Procedure:
-
Compound Preparation: Create a serial dilution of the inhibitor in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is common.[17]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes (time may need optimization).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | R¹ Group | R² Group | R³ Group | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |
| INHIB-001 | 4-fluoroaniline | (S)-3-aminopyrrolidine | 1-ethylpiperazine | 12 | 850 |
| INHIB-002 | 3-chloroaniline | (S)-3-aminopyrrolidine | 1-ethylpiperazine | 8 | 1200 |
| INHIB-003 | 4-fluoroaniline | piperidine-4-amine | 1-ethylpiperazine | 150 | >10,000 |
| Staurosporine | - | - | - | 5 | 10 |
| Table 1: Example inhibitory activity data for a series of synthesized compounds. Staurosporine is a non-selective kinase inhibitor control. Data is hypothetical. |
Protocol 5: Cell-Based Kinase Activity Assay
Cell-based assays provide more physiologically relevant data by assessing an inhibitor's ability to engage its target in a complex cellular environment.[18][19] A common method is to use a cancer cell line whose proliferation is dependent on the activity of the target kinase.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., Ba/F3 cells engineered to express an active kinase).[18]
-
Appropriate cell culture medium and supplements.
-
Synthesized inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well clear-bottom plates for cell culture.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (similar to the in vitro assay). Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. This reagent typically measures cellular ATP levels, which correlate with the number of viable cells.
-
Data Acquisition and Analysis: Measure luminescence or fluorescence using a plate reader. Plot the signal against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Application Example: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of many cancers.[4][20] Inhibitors designed from pyrimidine scaffolds can block the ATP-binding site of EGFR, preventing its autophosphorylation and halting downstream signaling.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amide Synthesis [fishersci.dk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 16. Kinase Enzyme System Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on the Trichloropyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The trichloropyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its versatile reactivity and presence in numerous biologically active compounds. The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed technical overview and actionable protocols for the derivatization of a carboxylic acid group appended to the trichloropyrimidine ring. We will delve into the strategic considerations for chemoselectivity, given the inherent reactivity of the chloro-substituents, and present robust methodologies for the synthesis of esters and amides. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Trichloropyrimidine Scaffold in Drug Discovery
Pyrimidines are fundamental N-heterocycles, forming the core of nucleobases and a multitude of FDA-approved drugs. The trichloropyrimidine moiety, in particular, serves as a highly versatile building block in organic synthesis due to its electron-deficient nature. This characteristic renders the carbon atoms of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various substituents.[1]
The presence of a carboxylic acid group on this scaffold introduces a key functional handle for further molecular elaboration. Carboxylic acids can act as crucial pharmacophoric elements, engaging in hydrogen bonding interactions with biological targets. However, their acidic nature can also present challenges related to permeability, metabolic stability, and plasma protein binding.[2] Derivatization of the carboxylic acid into esters, amides, and other functional groups is a common strategy to modulate these properties, fine-tune biological activity, and explore bioisosteric replacements.[3][4][5]
This document focuses on the practical aspects of derivatizing a carboxylic acid on a trichloropyrimidine scaffold, with a primary emphasis on the synthesis of esters and amides. We will address the critical challenge of achieving chemoselective derivatization of the carboxylic acid in the presence of the reactive chloro-groups on the pyrimidine ring.
Strategic Considerations for Derivatization
The primary challenge in derivatizing a carboxylic acid on a trichloropyrimidine ring is the potential for competing nucleophilic substitution at the chloro-substituted positions (C2, C4, C6). The reactivity of these positions towards nucleophiles is significant and must be carefully managed to ensure selective functionalization of the carboxylic acid.
Key considerations include:
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired reaction at the carboxylic acid group while minimizing SNAr side reactions.
-
Nature of the Nucleophile: The nucleophilicity of the alcohol or amine used for derivatization plays a crucial role. Highly nucleophilic reagents are more likely to attack the pyrimidine ring.
-
Choice of Coupling Reagents and Catalysts: The selection of appropriate activating agents for the carboxylic acid is critical to facilitate the desired transformation under mild conditions that do not promote SNAr.
-
Protecting Groups: In some cases, temporary protection of the more reactive chloro-positions might be a viable, albeit less direct, strategy.
Core Derivatization Strategies and Protocols
We will focus on three primary derivatization pathways for a model substrate, 2,4,6-trichloropyrimidine-5-carboxylic acid :
-
Activation to the Acid Chloride: A versatile intermediate for subsequent reactions.
-
Esterification: To modulate lipophilicity and act as potential prodrugs.
-
Amidation: To introduce diverse functionalities and explore SAR.
Synthesis of the Key Intermediate: 2,4,6-Trichloropyrimidine-5-carbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate that can readily undergo esterification or amidation under mild conditions, often without the need for additional coupling agents.
Reaction Scheme:
Figure 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonyl chloride.
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF, catalytic)
-
Rotary evaporator
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or by observing the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and solvent in vacuo.
-
The resulting crude 2,4,6-trichloropyrimidine-5-carbonyl chloride is typically used in the next step without further purification.
Expert Insights:
-
The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its milder reaction conditions and the formation of volatile byproducts.
-
The acid chloride is moisture-sensitive and should be used immediately after preparation.
Esterification of this compound
Esterification can be achieved through various methods. We will detail two robust protocols: one utilizing the acid chloride intermediate and another employing a direct coupling method.
Method A: Esterification via the Acid Chloride
This is a straightforward and often high-yielding method.
Reaction Workflow:
Figure 2: Workflow for esterification via the acid chloride.
Protocol 2: Ester Synthesis from the Acid Chloride
Materials:
-
Crude 2,4,6-trichloropyrimidine-5-carbonyl chloride (from Protocol 1)
-
Desired alcohol (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Standard aqueous workup reagents (e.g., NaHCO₃ solution, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the alcohol (1.1 eq) and TEA or pyridine (1.2 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Method B: Direct Esterification using Yamaguchi Conditions
The Yamaguchi esterification is particularly effective for sterically hindered alcohols and sensitive substrates, proceeding through a mixed anhydride intermediate.[5][6]
Reaction Scheme:
Figure 3: Yamaguchi esterification of the trichloropyrimidine carboxylic acid.
Protocol 3: Yamaguchi Esterification
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (1.2 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.2 eq)
-
Anhydrous toluene or THF
Procedure:
-
To a solution of the carboxylic acid in anhydrous toluene, add Et₃N and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and stir for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol and DMAP in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove triethylammonium chloride.
-
Wash the filtrate with aqueous HCl (1N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Table 1: Comparison of Esterification Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Via Acid Chloride | SOCl₂/ (COCl)₂, Alcohol, Base | High reactivity, generally good yields. | Requires an additional step; acid chloride is moisture-sensitive. |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild conditions, suitable for sensitive substrates and hindered alcohols. | Requires stoichiometric amounts of coupling agents. |
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry. Similar to esterification, amides of the trichloropyrimidine carboxylic acid can be synthesized from the acid chloride or via direct coupling methods.
Method A: Amidation via the Acid Chloride
Protocol 4: Amide Synthesis from the Acid Chloride
Materials:
-
Crude 2,4,6-trichloropyrimidine-5-carbonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the amine and TEA or DIPEA in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the crude amide by column chromatography or recrystallization.
Method B: Direct Amidation using Carbodiimide Coupling Agents
Carbodiimide-mediated couplings are among the most common methods for direct amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[7]
Reaction Workflow:
Figure 4: Carbodiimide-mediated amidation workflow.
Protocol 5: EDC/HOBt Mediated Amidation
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid, amine, and HOBt in anhydrous DMF or DCM.
-
Cool the solution to 0 °C.
-
Add the base (DIPEA or NMM).
-
Add EDC·HCl in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product.
Table 2: Comparison of Amidation Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Via Acid Chloride | SOCl₂/ (COCl)₂, Amine, Base | High reactivity, suitable for a wide range of amines. | Requires an additional step; acid chloride is moisture-sensitive. |
| EDC/HOBt Coupling | EDC, HOBt, Base | One-pot procedure, mild conditions, wide substrate scope. | Formation of urea byproducts can complicate purification. |
Conclusion and Future Perspectives
The derivatization of the carboxylic acid group on the trichloropyrimidine scaffold is a critical tool for medicinal chemists. The protocols outlined in this guide provide robust and versatile methods for the synthesis of ester and amide derivatives. The key to success lies in the careful selection of reagents and reaction conditions to favor chemoselective functionalization of the carboxylic acid over competing SNAr at the chloro-substituted positions. The conversion to a reactive acid chloride intermediate offers a reliable two-step approach, while direct coupling methods such as the Yamaguchi esterification and carbodiimide-mediated amidation provide milder, one-pot alternatives. By understanding the underlying principles and practical considerations presented, researchers can confidently navigate the synthesis of novel trichloropyrimidine derivatives in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-TRICHLORO-5-CYANOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols for Nucleophilic Substitution Reactions on 2,4,6-Trichloropyrimidine-5-Carboxylic Acid
Introduction: The Strategic Value of the Polysubstituted Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Among the various pyrimidine scaffolds, 2,4,6-trichloropyrimidine and its derivatives stand out as exceptionally versatile building blocks. The presence of three electrophilic carbon centers, activated by the ring nitrogen atoms and halogen substituents, allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1][2]
This guide focuses specifically on 2,4,6-trichloropyrimidine-5-carboxylic acid , a highly functionalized scaffold. The electron-withdrawing nature of the C5-carboxylic acid group, in concert with the ring nitrogens, further enhances the reactivity of the C2, C4, and C6 positions toward nucleophilic attack. Understanding and controlling the regioselectivity of these substitution reactions is paramount for the rational design and synthesis of complex molecules in drug discovery and development. These application notes provide a detailed overview of the underlying mechanistic principles, regiochemical considerations, and field-tested protocols for the strategic functionalization of this valuable synthetic intermediate.
Mechanistic Foundation: The Nucleophilic Aromatic Substitution (SNAr) Pathway
Unlike the SN1 and SN2 reactions common for alkyl halides, nucleophilic substitution on an electron-deficient aromatic ring like a chloropyrimidine proceeds via a distinct two-step addition-elimination mechanism.[3][4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-poor carbons bearing a chlorine atom (C2, C4, or C6). This step disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination (Re-aromatization): The aromaticity of the ring is restored through the expulsion of the most stable leaving group, which in this case is a chloride ion. This second step is typically fast.
The overall reaction rate is primarily dictated by the stability of the Meisenheimer complex. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which, along with the C5-carboxylic acid group, effectively stabilize the negative charge of the intermediate through resonance and induction, thereby facilitating the reaction.[3][6]
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amide Coupling with 2,4,6-Trichloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 2,4,6-trichloropyrimidine-5-carboxylic acid, a critical building block in contemporary medicinal chemistry. The protocols detailed herein are designed to be robust and adaptable, addressing common challenges encountered during the synthesis of pyrimidine-based amide derivatives.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, while the three chlorine atoms and the carboxylic acid group offer multiple points for chemical modification. The electron-withdrawing nature of the trichlorinated pyrimidine ring enhances the electrophilicity of the carboxylic acid, influencing its reactivity in amide bond formation. Amide coupling reactions are among the most frequently utilized transformations in drug discovery, making a reliable protocol for this substrate of high value.[1][2]
This document outlines two primary, highly efficient protocols for the amide coupling of this substrate: one utilizing the uronium salt HATU, and the other employing the carbodiimide EDC in conjunction with HOBt.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 93416-51-4[3] |
| Molecular Formula | C₅HCl₃N₂O₂[3] |
| Molecular Weight | 227.43 g/mol [3] |
| Appearance | Typically a solid |
| Storage | Store in a dry, sealed place.[3] |
The presence of three chlorine atoms on the pyrimidine ring significantly impacts the molecule's reactivity. These electron-withdrawing groups increase the acidity of the carboxylic acid proton and render the pyrimidine ring susceptible to nucleophilic aromatic substitution, a factor to consider when selecting reaction conditions and bases.
Core Concepts in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[2] This is because the carboxylate anion, formed by the deprotonation of the acid by the amine, is unreactive towards nucleophilic attack. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.
Methodology 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.[4][5]
Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4][6] The resulting carboxylate anion then attacks HATU to form a highly reactive OAt-active ester.[4][7] This active ester is subsequently attacked by the amine nucleophile to yield the desired amide and release 1-hydroxy-7-azabenzotriazole (HOAt).[4][8]
Methodology 2: EDC/HOBt-Mediated Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a widely adopted and cost-effective method for amide synthesis.[1][9]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable HOBt-ester.[9] This active ester is less prone to side reactions and efficiently acylates the amine to furnish the final amide product.[1][9] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[11]
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.
Protocol 1: HATU Coupling
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.1 - 1.2 |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.5 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | 10 mL/mmol of acid |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the mixture while stirring.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture. A color change may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or via recrystallization to yield the pure amide.[9]
Protocol 2: EDC/HOBt Coupling
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC·HCl | 1.2 - 1.5 |
| HOBt | 1.1 - 1.5 |
| Base (DIPEA or TEA) | 2.0 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | 10 mL/mmol of acid |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[9]
-
Dissolve the mixture in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.[9]
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[9]
-
Add DIPEA (2.5 eq) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[9]
-
Work-up: Once complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.[9]
Purification Strategies for Pyrimidine Amides
The resulting amide products may exhibit high polarity due to the pyrimidine core. This necessitates specific purification strategies.
-
Flash Column Chromatography: The standard method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For more polar products, adding methanol to the mobile phase may be required.
-
Recrystallization: An excellent alternative to chromatography, particularly if the product is a solid and chromatographic purification leads to significant material loss.[12] Solvents like ethanol, acetonitrile, or 1,4-dioxane can be effective for recrystallizing amides.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention on standard reverse-phase columns, HILIC is a powerful technique. It typically uses a high percentage of an organic solvent like acetonitrile with a small amount of aqueous buffer.[13]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective coupling reagent; moisture in the reaction; impure reagents; sterically hindered amine. | Ensure all reagents and solvents are anhydrous. Use a more powerful coupling reagent like HATU. Increase reaction temperature or time. |
| Incomplete Reaction | Insufficient equivalents of coupling reagent or base; short reaction time. | Increase the equivalents of the coupling reagent and base (e.g., to 1.5 eq and 3.0 eq, respectively). Extend the reaction time. |
| Presence of Urea Byproduct | Incomplete removal during work-up (especially with DCC/DIC). | For EDC, ensure thorough aqueous washes. For DCC/DCU, filtration of the crude reaction mixture is often effective as the byproduct is typically insoluble. Recrystallization from acetonitrile can also remove DCU.[14] |
| Side Reactions (e.g., on the pyrimidine ring) | Use of a strong, nucleophilic base; high reaction temperatures. | Use a non-nucleophilic, hindered base like DIPEA. Maintain lower reaction temperatures. |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2,4,6-Trichloropyrimidine-5-carboxylic Acid for Advanced Reactive Dye Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyrimidine Scaffolds in Reactive Dye Chemistry
The advent of reactive dyes marked a paradigm shift in the textile industry, enabling the formation of robust covalent bonds between the dye molecule and the fiber substrate. This chemical linkage imparts exceptional wash fastness, a significant advantage over dye classes that rely on weaker physical interactions.[1] Within this class, heterocyclic reactive systems are paramount, and pyrimidine-based scaffolds, particularly derivatives of 2,4,6-trichloropyrimidine, have emerged as highly effective anchor groups.[1][2]
2,4,6-Trichloropyrimidine-5-carboxylic acid (TCPCA) is a versatile intermediate featuring a pyrimidine core substituted with three reactive chlorine atoms and a carboxylic acid group.[3][4] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine-substituted carbon atoms, making them susceptible to nucleophilic attack by the functional groups present in textile fibers, such as the hydroxyl groups in cellulose (cotton) or amino groups in wool.[5][6]
The presence of three chlorine atoms at positions 2, 4, and 6 offers a unique advantage: differential reactivity. The chlorine at position 4 is generally the most reactive, followed by the one at position 2 or 6. This hierarchy allows for controlled, sequential substitution reactions, enabling the synthesis of bifunctional dyes that can form crosslinks with fiber chains, leading to exceptionally high fixation rates.[7][8]
The Covalent Fixation Mechanism: An In-Depth Look
The efficacy of TCPCA-based reactive dyes hinges on the aromatic nucleophilic substitution reaction between the dye and the fiber. For cellulosic fibers like cotton, the process is initiated under alkaline conditions.
-
Activation of Cellulose: The addition of an alkali, such as sodium carbonate (soda ash), deprotonates the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[5]
-
Nucleophilic Attack: The cellulosate anion attacks one of the electron-deficient carbon atoms on the pyrimidine ring (typically at the C4 position).
-
Formation of a Covalent Bond: This attack leads to the displacement of a chloride ion (a stable leaving group) and the formation of a stable ether (C-O) covalent bond, permanently grafting the dye molecule onto the fiber.[5][9]
A competing, and undesirable, reaction is the hydrolysis of the reactive group, where the dye reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[10] This hydrolyzed dye loses its reactivity towards the fiber and must be washed out, reducing fixation efficiency. Controlling reaction conditions (temperature, pH, and time) is therefore critical to maximize dye-fiber reaction and minimize hydrolysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. books.rsc.org [books.rsc.org]
- 6. [PDF] An Investigation on the Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 7. chimia.ch [chimia.ch]
- 8. rexresearch1.com [rexresearch1.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 2,4,6-trichloropyrimidine-5-carboxylic acid as a versatile starting material for the synthesis of novel heterocyclic compounds. Pyrimidine and its fused analogues are core structures in numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer and antimicrobial activities.[1][2] This document elucidates the chemical logic behind synthetic strategies, focusing on the regioselective manipulation of the precursor's multiple reactive sites to construct complex molecular architectures, particularly fused pyrimidine systems like pyrimido[4,5-d]pyrimidines.
Introduction: The Strategic Value of the Polysubstituted Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the backbone of nucleic acids and a multitude of approved drugs.[3] Fused pyrimidine systems, in particular, are considered "privileged scaffolds" because they can interact with a variety of biological targets, such as protein kinases, making them highly valuable in drug discovery.[1][4]
This compound is an exceptionally useful, yet underexplored, building block. Its utility stems from four distinct, orthogonally reactive centers:
-
Three Chlorine Atoms (C2, C4, C6): These positions are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C6 positions are generally more reactive than the one at C2 due to stronger activation by the two ring nitrogens and greater steric accessibility.[5] This differential reactivity is the cornerstone of controlled, stepwise synthesis.
-
One Carboxylic Acid Group (C5): This functional group can be readily converted into a more reactive derivative, such as an acid chloride or an amide, providing a secondary avenue for diversification or for initiating cyclization reactions.
This guide will demonstrate how to harness this reactivity to construct diverse molecular libraries with high therapeutic potential.
Figure 1: General synthetic workflow from the core scaffold.
Foundational Protocol: Activation of the Carboxylic Acid
To unlock the full synthetic potential of the C5 position, the carboxylic acid must first be converted into a more reactive electrophile. The synthesis of the corresponding acid chloride is a critical and highly effective initial step.
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonyl chloride
Principle: The carboxylic acid is converted to a highly reactive acid chloride using thionyl chloride (SOCl₂). The acid chloride can then readily react with a wide range of nucleophiles (amines, alcohols, etc.) under mild conditions, which is not possible with the parent carboxylic acid. A similar transformation can be achieved with reagents like sulfuryl chloride.[6]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas outlet (to vent HCl and SO₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of this compound in anhydrous toluene, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4,6-trichloropyrimidine-5-carbonyl chloride is typically a solid or oil and can be used in the next step without further purification.
Trustworthiness: This is a standard and robust chemical transformation. The crude product's purity is generally sufficient for subsequent reactions, particularly amide bond formation. The complete removal of excess SOCl₂ is crucial to avoid unwanted side reactions.
Application Note I: Synthesis of Fused Pyrimido[4,5-d]pyrimidines
Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[7][8] Their synthesis from the title precursor showcases a powerful strategy combining intermolecular nucleophilic substitution with subsequent intramolecular cyclization.
Figure 2: Two-step strategy for Pyrimido[4,5-d]pyrimidine synthesis.
Protocol 2: Two-Step Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine
This protocol first involves the formation of a pyrimidine-5-carboxamide, followed by a regioselective amination and subsequent cyclization.
Step A: Synthesis of N-Aryl-2,4,6-trichloropyrimidine-5-carboxamide
-
Prepare 2,4,6-trichloropyrimidine-5-carbonyl chloride as described in Protocol 1 .
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a primary amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Step B: Synthesis of the Fused Pyrimido[4,5-d]pyrimidine
-
Combine the N-Aryl-2,4,6-trichloropyrimidine-5-carboxamide (1.0 eq) from Step A with a different primary amine (e.g., 4-methoxyaniline, 1.5 eq) in a solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux for 12-24 hours. The reaction involves an initial SNAr at the C4 position, followed by an acid-catalyzed intramolecular cyclization with the loss of HCl.
-
Cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final pyrimido[4,5-d]pyrimidine product.
Data Presentation: Examples of Pyrimido[4,5-d]pyrimidine Synthesis
| Entry | Amine 1 (Step A) | Amine 2 (Step B) | Conditions (Step B) | Yield (%) | Reference |
| 1 | Aniline | 4-Chloroaniline | Ethanol, HCl (cat.), Reflux | 57% | [7] |
| 2 | Benzylamine | Aniline | Isopropanol, Reflux | ~65% | [8] |
| 3 | Cyclohexylamine | 4-Methylaniline | Dioxane, Reflux | ~70% | [8] |
Application Note II: Library Synthesis of Pyrimidine-5-carboxamides
A rapid and efficient way to generate a library of diverse compounds is through the amidation of the activated 2,4,6-trichloropyrimidine-5-carbonyl chloride. This approach leverages the high reactivity of the acid chloride to couple with a vast array of commercially available primary and secondary amines, creating a library of molecules for high-throughput screening.
Protocol 3: General Procedure for Parallel Amide Synthesis
Principle: This protocol is designed for array synthesis in multi-well plates. The highly reactive acid chloride is reacted with a pre-arrayed library of diverse amine building blocks.
Procedure:
-
Prepare a stock solution of 2,4,6-trichloropyrimidine-5-carbonyl chloride (from Protocol 1 ) in an anhydrous solvent (e.g., DCM) at a known concentration (e.g., 0.5 M).
-
In an array of reaction vials or a 96-well plate, dispense a solution of different primary or secondary amines (1.0 eq per well) and triethylamine (1.1 eq per well).
-
Using a multichannel pipette or automated liquid handler, add the stock solution of the acid chloride to each well at 0 °C.
-
Seal the plate and allow it to warm to room temperature, then agitate on a plate shaker for 6-12 hours.
-
Quench the reaction by adding water to each well.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), shaking, and then separating the layers.
-
Evaporate the solvent from the organic layer to yield the crude amide products, which can be submitted for purification and biological screening.
Expertise & Causality: The choice of an aprotic solvent like DCM is critical to prevent hydrolysis of the acid chloride. The inclusion of a base (TEA) is necessary to scavenge the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction. This parallel synthesis approach is a cornerstone of modern medicinal chemistry for rapidly exploring structure-activity relationships (SAR).
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of novel heterocyclic compounds. By understanding and controlling the distinct reactivity of its four functionalization points, researchers can execute rational, multi-step syntheses to produce complex molecules. The protocols detailed herein for the synthesis of fused pyrimido[4,5-d]pyrimidines and diverse carboxamide libraries provide a solid foundation for drug discovery programs targeting a wide range of diseases, from cancer to infectious agents.[1][9]
References
- 1. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Specifically, pyrimidine-5-carboxylic acids are crucial building blocks in the synthesis of novel pharmaceuticals.[3] The strategic functionalization of these molecules allows for the fine-tuning of their pharmacological profiles. 2,4,6-Trichloropyrimidine-5-carboxylic acid is a particularly valuable starting material, offering three distinct reactive sites for nucleophilic substitution, enabling the generation of diverse molecular architectures. This guide provides a detailed exploration of the principles and protocols for the regioselective functionalization of this versatile scaffold.
Understanding Regioselectivity in Trichloropyrimidines: A Game of Electronics and Sterics
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4,6-trichloropyrimidine ring is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack.
The reactivity of the three chloro-positions generally follows the order: C4 > C6 > C2 .
-
C4-Position: This position is the most electrophilic due to the cumulative electron-withdrawing effects of the adjacent C5-carboxylic acid group and the nitrogen atom at position 3. It is also sterically accessible, making it the most favorable site for initial nucleophilic attack.
-
C6-Position: The C6-position is also activated by the ring nitrogens but is less electrophilic than the C4-position.
-
C2-Position: The C2-position is flanked by two nitrogen atoms, which might be expected to render it highly reactive.[4] However, steric hindrance from the adjacent chloro and carboxylic acid groups, along with potential electronic repulsion, often makes it the least reactive site for initial substitution, especially with bulky nucleophiles.
It is important to note that the reaction conditions, including the nature of the nucleophile, solvent, temperature, and presence of a base, can significantly influence this reactivity order, allowing for the selective functionalization of each position.
Visualizing the Functionalization Pathways
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2,4,6-trichloropyrimidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will delve into the critical parameters of the synthesis, provide detailed, field-tested protocols, and offer robust troubleshooting advice to overcome common experimental hurdles.
Synthesis Overview: A Two-Stage Approach
The most reliable route to this compound is a two-stage process. The first stage involves a modified Vilsmeier-Haack reaction on barbituric acid to simultaneously install the chloro groups and a formyl group at the C5 position, yielding the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde. The second stage is a selective oxidation of this aldehyde to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Stage 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
Q1: My yield of the aldehyde intermediate is extremely low (<10%) or I recovered only starting material. What is the most likely cause?
A: This is almost always a temperature control issue. The reaction has a very specific thermal profile that must be followed.[1]
-
Initial Phase: A sudden temperature spike during the initial mixing of barbituric acid with the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to decomposition and dramatically lower yields. The temperature should be raised cautiously to 50°C.[1]
-
Staged Heating: The protocol requires a prolonged hold at 50°C (approx. 6 hours) followed by a slow increase to 85°C, where it is held for an extended period (approx. 20 hours).[1] Deviating from this profile by heating too quickly or not holding for the required duration will result in an incomplete reaction and poor yields.
-
Reagent Quality: Ensure your DMF is anhydrous and your POCl₃ is fresh. Water will quench the Vilsmeier reagent.
Q2: The reaction mixture turned dark brown or black, and I got an intractable oil instead of a yellowish precipitate. What happened?
A: This indicates decomposition, likely due to excessive heat. If the temperature exceeds the 85°C mark during the final stage, significant degradation of the product and reactants can occur.[1] It is also crucial to ensure efficient stirring throughout the reaction to avoid localized overheating, especially in larger-scale reactions.
Q3: Why is such a large excess of Phosphorus Oxychloride (POCl₃) necessary?
A: The high molar ratio (7:1 to 10:1 of POCl₃ to barbituric acid) is a core requirement of this specific transformation.[1] POCl₃ serves three distinct roles:
-
Solvent/Reaction Medium: It acts as the primary solvent for the reaction.
-
Vilsmeier Reagent Formation: It reacts with DMF to form the active electrophile, the Vilsmeier reagent, which is responsible for formylating the C5 position.
-
Chlorinating Agent: It is responsible for converting the three hydroxyl groups of the barbituric acid tautomer into chloro groups. A large excess is required to drive this equilibrium and ensure complete chlorination.
Q4: How do I best purify the intermediate aldehyde?
A: The crude 2,4,6-trichloropyrimidine-5-carbaldehyde precipitate can be purified via recrystallization. An alternative method involves forming a bisulfite adduct.[1] Stirring the crude product with a solution of sodium metabisulfite can selectively form a water-soluble adduct with the aldehyde, allowing insoluble impurities to be filtered off. The aldehyde can then be regenerated by treating the aqueous solution with a base.
Stage 2: Oxidation to this compound
Q5: I tried to oxidize the aldehyde with a strong oxidant like KMnO₄ or CrO₃ and got a complex mixture of products. Why?
A: The trichloropyrimidine ring is electron-deficient and can be sensitive to harsh, non-selective oxidizing agents and extreme pH conditions. Strong oxidants can lead to ring degradation or other unwanted side reactions. The Pinnick oxidation is the method of choice because it is highly selective for aldehydes under mild acidic conditions and is tolerant of a wide array of functional groups, including halogenated heterocycles.[2][3]
Q6: What is the purpose of the 2-methyl-2-butene in the Pinnick oxidation protocol?
A: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct.[2][3] HOCl is a reactive species that can cause undesirable side reactions, such as chlorinating other parts of the molecule or reacting with the starting aldehyde. 2-methyl-2-butene acts as a "scavenger." Its electron-rich double bond reacts rapidly and preferentially with the HOCl, effectively removing it from the reaction mixture and preventing side reactions.
Q7: My oxidation reaction is very slow or stalls completely. What should I check?
A: The key to the Pinnick oxidation is the in-situ formation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite (NaClO₂).[2]
-
pH Control: This formation requires mildly acidic conditions. The reaction is typically buffered with a phosphate buffer (e.g., NaH₂PO₄) to maintain a pH around 3.5-4.5. If the solution is too neutral or basic, the reaction will not proceed efficiently.
-
Solvent: A common solvent system is tert-butanol and water. Ensure your aldehyde is sufficiently soluble in the chosen solvent system for the reaction to occur.
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation and chlorination of barbituric acid.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phosphorus oxychloride (POCl₃, 7-10 molar equivalents) and anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 molar equivalents). Stir the mixture and cool in an ice bath.
-
Reactant Addition: To the cooled Vilsmeier reagent, slowly add barbituric acid (1 molar equivalent) in portions, ensuring the temperature does not rise significantly.
-
First Heating Stage: After the addition is complete, cautiously raise the temperature to 50°C. Maintain this temperature with efficient stirring for 6 hours. The mixture will typically be a yellowish slurry.
-
Second Heating Stage: Slowly increase the temperature of the oil bath to 85°C. Maintain this temperature for 20 hours. Strict control of this temperature is critical to avoid decomposition.[1]
-
Quenching & Isolation: After 20 hours, cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This is an exothermic process and should be done in a well-ventilated fume hood.
-
Product Collection: A yellowish-white precipitate of 2,4,6-trichloropyrimidine-5-carbaldehyde will form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum. The expected yield for this stage is 45-55%.[1]
Protocol 2: Pinnick Oxidation to this compound
This protocol utilizes the mild and selective Pinnick oxidation conditions.[2][3]
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve the 2,4,6-trichloropyrimidine-5-carbaldehyde (1 molar equivalent) in tert-butanol (approx. 10 mL per gram of aldehyde). Add 2-methyl-2-butene (4-5 molar equivalents) to the solution.
-
Buffer Preparation: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 molar equivalents) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 molar equivalents).
-
Reaction: Place the aldehyde solution in an ice bath. Slowly add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol. Add water and acidify the aqueous solution with 1M HCl to a pH of ~2.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
Summary of Reaction Parameters
| Parameter | Stage 1: Aldehyde Synthesis | Stage 2: Carboxylic Acid Synthesis |
| Key Reagents | Barbituric Acid, POCl₃, DMF | Aldehyde Intermediate, NaClO₂, NaH₂PO₄ |
| Molar Ratio (to starting material) | 1 : (7-10) : (1.2-1.5) | 1 : 1.5 : 1.5 |
| Solvent | POCl₃ | tert-Butanol / Water |
| Temperature | 50°C (6h), then 85°C (20h) | 0°C to Room Temperature |
| Key Additive | None | 2-methyl-2-butene (Scavenger) |
| Typical Yield | 45-55%[1] | >90% (for oxidation step) |
Part 3: Visualization of Troubleshooting Logic
When encountering issues, a logical diagnostic process can quickly identify the root cause. The following workflow illustrates a typical troubleshooting sequence.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Crude 2,4,6-Trichloropyrimidine-5-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 2,4,6-trichloropyrimidine-5-carboxylic acid (CAS: 93416-51-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of recrystallization for this specific molecule. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter. Each answer provides a diagnosis of the problem and a clear, actionable solution grounded in chemical principles.
Q1: My product has precipitated as an oil instead of forming crystals. Why is this happening and how can I fix it?
A1: This phenomenon, known as "oiling out," typically occurs when the solute comes out of a concentrated solution at a temperature that is above its melting point.[1] Compounds with lower melting points or those containing significant impurities are particularly prone to this issue.[1][2] The resulting oil is a supercooled liquid that solidifies into an amorphous mass, trapping impurities within it.
Solutions:
-
Re-dissolve and Dilute: Warm the mixture to redissolve the oil completely. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point of the solution.[1][3] This ensures that the compound remains soluble until the solution has cooled to a temperature below its melting point.
-
Slow Down Cooling: Rapid cooling encourages oiling out. Once the compound is redissolved, allow the flask to cool very slowly. You can achieve this by leaving it on a cooling hotplate or insulating the flask with glass wool before moving it to room temperature and then to an ice bath.[2]
-
Solvent Re-evaluation: If the problem persists, the chosen solvent may be unsuitable. The compound's solubility might be too high in that solvent. Consider a solvent in which the compound is slightly less soluble.
Q2: After cooling the solution, no crystals have formed. What should I do?
A2: The absence of crystals usually points to one of two scenarios: the solution is not sufficiently saturated, or it has become supersaturated.[1][4] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and requires a nucleation event to initiate crystal growth.[2]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level.[2][4] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure product, add it to the solution.[4] This "seed" crystal provides a perfect template for other molecules to crystallize upon.
-
-
Increase Concentration: If induction methods fail, you likely used too much solvent.[1][2] Gently heat the solution to boil off a portion of the solvent.[3] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. If you are unsure, you can always remove all the solvent via rotary evaporation and restart the recrystallization with a smaller volume.[2][3]
Q3: My final yield is disappointingly low. What are the most likely causes?
A3: A low yield is a common issue in recrystallization and can stem from several factors during the process.
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3][4]
-
Solution: Before filtering, check for supersaturation. If none is apparent, reduce the solvent volume by evaporation.[2] To recover product from the filtrate, concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.[1]
-
Solution: Use slightly more than the minimum amount of solvent required for dissolution and ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[1]
-
-
Inappropriate Rinsing: Washing the collected crystals with solvent that is not ice-cold or using too much rinsing solvent will redissolve some of your purified product.[4]
-
Solution: Always use a minimal amount of ice-cold solvent for rinsing the crystals on the filter.[4]
-
Q4: The crystallization occurred almost instantly upon cooling, and the product doesn't look pure. What went wrong?
A4: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[3] An ideal crystallization involves the slow formation of crystals over 15-20 minutes.[3] This problem is typically caused by using the bare minimum amount of hot solvent, leading to a solution that is too highly concentrated.
Solution:
-
Place the flask back on the heat source, redissolve the solid, and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid).[3] This will keep the compound in solution longer during the cooling phase, allowing for the selective and orderly growth of pure crystals.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound has high solubility at high temperatures but low solubility at low temperatures.[5] For this compound, its acidic nature and polar functional groups suggest that polar solvents or solvent mixtures are a good starting point. A rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[6]
| Solvent Class | Examples | Suitability for this compound |
| Protic Solvents | Water, Ethanol, Methanol | The carboxylic acid group may allow for solubility in hot water or alcohols. Water is a good choice for polar compounds.[6] |
| Aprotic Polar | Acetone, Ethyl Acetate | Good general-purpose solvents. Often used in mixtures with non-polar solvents.[6] |
| Non-Polar Solvents | Hexane, Toluene | Likely to be poor solvents on their own due to the polar nature of the carboxylic acid, but can be excellent as an "anti-solvent" in a mixed-solvent system. A related aldehyde derivative has been recrystallized from hexane.[7] |
To test: Place a small amount of your crude product (20-30 mg) in a test tube and add the chosen solvent dropwise. Heat the mixture to boiling. If it dissolves completely in a small amount of hot solvent and precipitates upon cooling, it is a good candidate.
Q2: What are the likely impurities in my crude sample?
A2: Impurities will depend on the synthetic route. The synthesis of related trichloropyrimidines often starts with barbituric acid and uses phosphorus oxychloride (POCl₃).[8] A common synthesis for the 5-carbaldehyde derivative involves POCl₃ and DMF. Therefore, likely impurities could include:
-
Starting Materials: Unreacted barbituric acid or its derivatives.
-
Reaction Intermediates: Incompletely chlorinated pyrimidine species.
-
Reagent Residues: Phosphorus-containing by-products, which can be difficult to remove.
-
Side-Products: Products from undesired side reactions or decomposition. The compound is stable under recommended conditions but may decompose under harsh heating, producing HCl and nitrogen oxides.[9]
Q3: Can I use a mixed-solvent system? How does that work?
A3: Yes, a mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility profile. This typically involves a "soluble solvent" in which the compound is readily soluble, and an "anti-solvent" or "insoluble solvent" in which it is not.
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "soluble solvent."
-
While keeping the solution hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "soluble solvent" to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity during cooling will promote slow and selective crystal growth. Common mixtures include ethanol/water and hexane/ethyl acetate.[6]
Visualized Protocols and Workflows
Recrystallization Workflow Diagram
This diagram outlines the logical steps for a successful recrystallization experiment.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for common recrystallization outcomes.
Detailed Experimental Protocol
Objective: To purify crude this compound.
Methodology: Single-solvent recrystallization.
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound into an Erlenmeyer flask. Choose a flask size that will be about half-full with the final solvent volume.
-
Add a magnetic stir bar or a boiling stick.
-
Add the chosen solvent in small portions to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding hot solvent in small amounts until the solid has just completely dissolved.[10] Avoid adding a large excess of solvent to ensure good recovery.[4]
Step 2: Removal of Colored Impurities (Optional)
-
If the hot solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a very small amount of activated charcoal to the solution. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[10]
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Filtration (To remove insoluble impurities or charcoal)
-
Place a piece of fluted filter paper in a stemless funnel.
-
Preheat the funnel and the receiving flask by pouring some boiling solvent through them. This prevents the product from crystallizing prematurely in the funnel.[1]
-
Quickly pour the hot solution through the pre-heated setup.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
Step 4: Crystallization
-
Cover the receiving flask with a watch glass and set it aside to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[4]
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
Step 6: Drying the Purified Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Break up the solid to increase the surface area for drying.
-
Dry the crystals to a constant weight. This can be done by air drying or in a desiccator under vacuum.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic acid. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively. Our focus is on anticipating challenges, understanding their chemical origins, and implementing robust solutions to ensure high purity and yield.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound typically proceeds via a modified Vilsmeier-Haack type reaction, starting from barbituric acid. This process involves the simultaneous chlorination of the pyrimidine ring and the formation of a functional group at the C5 position, which is subsequently converted to a carboxylic acid. The reaction is highly effective but sensitive to specific conditions, creating several pathways for side product formation.
The primary chlorinating and formylating agent is a Vilsmeier reagent formed in situ from phosphorus oxychloride (POCl₃) and a catalyst like N,N-dimethylformamide (DMF).[1] The barbituric acid starting material exists in a tautomeric equilibrium with its tri-hydroxy pyrimidine form, which provides the hydroxyl groups for substitution by chlorine.[2] Understanding the key reaction crossroads is the first step to mastering this synthesis.
Caption: Synthetic route and common side product pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product shows broad signals in the ¹H NMR and a lower-than-expected melting point. What is the likely cause?
A1: This is a classic sign of contamination with incompletely chlorinated and/or hydrolyzed byproducts. These species, such as 2,4-dichloro-6-hydroxypyrimidine-5-carboxylic acid, disrupt the crystal lattice of the pure product, leading to melting point depression and signal broadening in NMR spectra.
-
Causality:
-
Incomplete Chlorination: This occurs when the reaction conditions are insufficient to replace all three hydroxyl groups of the barbituric acid tautomer. The primary causes are an inadequate molar ratio of POCl₃ to the substrate, a reaction temperature that is too low, or insufficient reaction time.
-
Hydrolysis: The chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution by water.[3] This is particularly problematic during the aqueous workup phase when quenching the excess POCl₃. The C2 and C6 positions are generally more reactive than the C4 position.[4]
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous grade solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.[3]
-
Optimize Reagent Stoichiometry: Use a significant excess of POCl₃ (typically 5-10 equivalents relative to barbituric acid) to drive the chlorination to completion.
-
Control Reaction Temperature & Time: Ensure the reaction reaches and maintains the optimal temperature (typically reflux, ~110-120°C) for a sufficient duration (4-8 hours). Monitor the reaction progress by TLC or LC-MS.
-
Careful Workup: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This dissipates heat rapidly and minimizes the time the product is in a hot, acidic aqueous environment, thereby reducing hydrolysis.
-
Q2: My GC-MS analysis shows a major impurity with a mass corresponding to 2,4,6-trichloropyrimidine. Why am I losing the carboxylic acid group?
A2: You are observing decarboxylation, a common side reaction for carboxylic acids attached to electron-deficient heterocyclic rings.[5] This process is primarily induced by thermal stress.
-
Causality: The electron-withdrawing nature of the trichloropyrimidine ring can stabilize the negative charge that develops on the ring during the transition state of CO₂ elimination. While pyrimidine-5-carboxylic acids are more stable than their 2-, 4-, or 6- counterparts, they can still decarboxylate under harsh thermal conditions.[6]
-
Troubleshooting & Prevention:
-
Avoid High Temperatures Post-Reaction: The most critical step is to avoid excessive heat during product isolation. Distillation is generally not a suitable purification method for this compound.
-
Purification Strategy: Opt for non-thermal purification methods. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or flash column chromatography on silica gel are the preferred methods.
-
Reaction Temperature: While the reaction itself requires high heat, do not exceed the necessary temperature or prolong the reaction time unnecessarily once the starting material is consumed.
-
Q3: My crude product is a sticky, oily residue that is difficult to handle and purify. What causes this, and how can I fix it?
A3: This issue is almost always caused by residual phosphorus-containing byproducts from the hydrolysis of excess POCl₃.
-
Causality: When POCl₃ is quenched with water, it hydrolyzes to form phosphoric acid and hydrochloric acid. Under certain conditions, polyphosphoric acids can also form. These are viscous, non-volatile substances that will trap your product and prevent it from crystallizing.
-
Troubleshooting & Prevention:
-
Thorough Extraction: After quenching, ensure you perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Washes: Wash the combined organic layers multiple times to remove these acidic impurities.
-
Start with cold water.
-
Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids. Be cautious as this will generate CO₂ gas.
-
Finish with a brine (saturated NaCl solution) wash to break any emulsions and remove excess water.
-
-
Drying and Concentration: Dry the organic layer thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating it under reduced pressure at a moderate temperature (<40°C).
-
Q4: How can I use routine analytical methods to quickly assess the purity and identify the major side products in my crude sample?
A4: A combination of TLC, ¹H NMR, IR spectroscopy, and LC-MS provides a comprehensive picture of your sample's composition.
| Analytical Technique | Target Product (this compound) | Decarboxylated Impurity (2,4,6-Trichloropyrimidine) | Hydrolyzed Impurity (e.g., Dichloro-hydroxypyrimidine) |
| TLC (e.g., 3:1 Hexane:EtOAc) | More polar, lower Rf | Much less polar, higher Rf | Highly polar, may remain at baseline |
| ¹H NMR (in CDCl₃) | Broad singlet for -COOH proton (>10 ppm) | Singlet for C5-H proton (~7.5-8.0 ppm) | May show broad -OH proton signal; C5-H absent |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700) | Absence of O-H and C=O stretches | Broad O-H stretch present |
| LC-MS (ESI-) | [M-H]⁻ peak at m/z ~224/226/228 | Does not ionize well in ESI-. Look for M+ in ESI+ or APCI. | [M-H]⁻ peak at m/z ~206/208/210 |
Section 3: Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling the factors that lead to side product formation.
Materials:
-
Barbituric acid (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (8.0 equiv)
-
N,N-dimethylformamide (DMF) (2.0 equiv)
-
Ethyl acetate (for extraction)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add barbituric acid (1.0 equiv).
-
Reagent Addition: Under a positive flow of nitrogen, carefully add POCl₃ (8.0 equiv) followed by the slow, dropwise addition of DMF (2.0 equiv) at room temperature. The mixture will become a slurry.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 115°C) using an oil bath. Maintain reflux for 6 hours. Monitor the reaction's completion by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic and corrosive process. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers. Wash sequentially with (1) cold water, (2) saturated aqueous NaHCO₃ solution (vent frequently), and (3) brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.
-
Isolation: The resulting crude solid can be further purified by recrystallization or column chromatography as described in Protocol 2.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of hexane and ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum. The decarboxylated impurity will largely remain in the mother liquor due to its higher solubility in this solvent system.
Section 4: Summary of Key Parameters for Side Product Control
| Parameter | Optimal Condition | Rationale & Impact on Purity |
| Moisture Control | Anhydrous reagents/glassware; Inert atmosphere | Critical. Prevents premature quenching of POCl₃ and hydrolysis of the chlorinated product.[3] |
| POCl₃ Stoichiometry | 5-10 equivalents | Ensures complete chlorination of all three hydroxyl positions on the pyrimidine ring. |
| Reaction Temperature | Reflux (~110-120°C) | Provides the necessary activation energy for the chlorination reaction. Too low leads to incomplete conversion. |
| Workup Temperature | Quench on ice; Concentrate <40°C | Minimizes hydrolysis during the quench and prevents thermal decarboxylation during solvent removal. |
| Washing Strategy | Include NaHCO₃ wash | Effectively removes acidic phosphorus byproducts, preventing an oily product and aiding crystallization. |
References
Technical Support Center: A Guide to the Scale-Up Synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,4,6-trichloropyrimidine-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a crucial heterocyclic building block, the reliable and scalable production of this compound is paramount. This document moves beyond a simple recitation of procedural steps to provide in-depth, field-proven insights into the challenges you may encounter, grounded in the principles of chemical engineering and process safety.
Our approach is built on a foundation of scientific integrity. We will explore the causality behind each operational choice, ensuring every protocol is a self-validating system. Key claims and safety information are supported by authoritative references to provide a trustworthy and comprehensive resource.
Section 1: Synthesis Overview and Core Mechanism
The most prevalent and scalable route to this compound begins with barbituric acid. The synthesis is achieved via a modified Vilsmeier-Haack reaction, which cleverly performs a dual function: chlorination of the hydroxyl groups at positions 2, 4, and 6, and formylation at the C-5 position. The resulting intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, is then hydrolyzed during the aqueous workup to yield the final carboxylic acid product.
The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich C-5 position of the barbituric acid tautomer, while the excess POCl₃ facilitates the conversion of the keto/enol groups to chlorides.
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, each with its own set of critical parameters that must be carefully controlled during scale-up.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses the most common and critical challenges encountered when scaling this synthesis, presented in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the most likely causes?
This is a classic scale-up issue, often rooted in mass and heat transfer limitations.
-
Answer: The primary culprits for decreased yield in this specific reaction are inadequate temperature control and insufficient mixing, both of which are exacerbated in larger vessels.
-
Causality - Temperature Control: The Vilsmeier-Haack reaction for this substrate is highly temperature-sensitive. It requires a specific heating profile, often involving an initial hold at a lower temperature (e.g., ~50°C) followed by a slow ramp to a higher temperature (e.g., 85°C) for an extended period. On a lab scale, a heating mantle provides rapid and uniform heating. In a large jacketed reactor, heat transfer is slower and less efficient. If the bulk of the reaction mass does not reach and maintain the target temperature, the reaction will be incomplete. Conversely, localized overheating due to poor mixing can lead to byproduct formation and degradation, further reducing yield.
-
Causality - Stoichiometry & Mixing: This reaction requires a significant excess of POCl₃, often in a 7:1 to 10:1 molar ratio relative to barbituric acid, to act as both reagent and solvent. Barbituric acid is a solid, and the reaction begins as a slurry. In a large reactor, inadequate agitation can allow solids to settle, reducing the available surface area for reaction and creating a non-homogenous mixture. This leads to an incomplete reaction.
-
Troubleshooting Steps:
-
Verify Heat Transfer: Profile the temperature of your reactor. Use a probe that measures the internal batch temperature, not just the jacket temperature. Ensure your heating utility can achieve and hold the required 85°C for the prescribed time (which can be up to 20 hours).
-
Optimize Agitation: Ensure your agitator speed is sufficient to maintain a homogenous slurry. For scale-up, you may need to switch from a simple magnetic stir bar to an overhead stirrer with a specifically designed impeller (e.g., a pitched-blade turbine) to ensure solid suspension.
-
Confirm Reagent Quality: On a larger scale, reagent quality can vary. Ensure your barbituric acid has low moisture content and that your POCl₃ and DMF are of sufficient purity.
-
-
Q2: The reaction quench is extremely violent and releases a large amount of gas. How can we manage this safely on a large scale?
-
Answer: The violent quench is due to the highly exothermic reaction of excess phosphorus oxychloride with water, which also generates significant quantities of hydrogen chloride (HCl) gas. This is arguably the most hazardous step in the process at scale.
-
Causality - Hydrolysis of POCl₃: POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(g) (ΔH = -297 kJ/mol) The large excess of POCl₃ means this heat and gas evolution is substantial. Uncontrolled addition of water to the reaction mass or vice-versa can lead to a thermal runaway and a rapid increase in reactor pressure.
-
Troubleshooting & Safety Protocol:
-
Reverse Addition: Never add water to the reaction mass. The safest method is a controlled "reverse quench," where the reaction mixture is slowly added to a large volume of agitated ice/water. This ensures that water is always in excess, helping to absorb the heat generated.
-
Temperature Monitoring: The quench vessel must be jacketed and cooled, with an internal temperature probe to monitor the temperature continuously. The addition rate of the reaction mass should be controlled to keep the quench temperature below a set point (e.g., < 20°C).
-
Off-Gas Management: The reactor and quench vessel must be vented to a caustic scrubber (containing NaOH solution) to neutralize the copious amounts of HCl gas evolved. Ensure the scrubber is appropriately sized for the scale of the reaction.
-
Engineering Controls: Use a pressure-equalizing dropping funnel or a pump for the addition to prevent back-pressure issues. Ensure the quench vessel has sufficient headspace (typically no more than 70% full) to accommodate potential foaming.
-
-
Q3: My final product purity is low, and I'm seeing unexpected peaks in my HPLC analysis. What are the likely impurities?
-
Answer: Impurities can arise from an incomplete reaction, over-chlorination, or side reactions during workup.
-
Causality & Likely Impurities:
-
Unreacted Starting Material/Intermediates: If the reaction time or temperature is insufficient, you may see partially chlorinated intermediates or unreacted barbituric acid.
-
Over-chlorination: While less common at the C-5 position, aggressive conditions could potentially lead to byproducts. In related syntheses of 2,4,6-trichloropyrimidine, the formation of tetrachloropyrimidine is a known issue if chlorination is not well-controlled.[1]
-
Hydrolysis Byproducts: The trichloropyrimidine core is susceptible to hydrolysis. If the product is exposed to aqueous base for too long or at elevated temperatures during workup, one or more chlorine atoms can be replaced by hydroxyl groups.
-
Decarboxylation: Carboxylic acids on electron-deficient rings can be prone to decarboxylation, especially at high temperatures.
-
-
Troubleshooting Steps:
-
In-Process Control (IPC): Implement an IPC check (e.g., HPLC) before quenching to ensure the reaction has gone to completion.
-
Controlled Workup: Keep the temperature low during all aqueous workup steps. Minimize the time the product is in contact with aqueous solutions, especially basic ones used for purification washes.
-
Purification Strategy: See Q4 for detailed purification methods to remove specific impurities.
-
-
Q4: What is the most effective, scalable method for purifying the crude this compound?
-
Answer: A combination of filtration followed by an acid-base workup or recrystallization is typically effective.
-
Procedure 1: Acid-Base Purification: This method leverages the acidic nature of the product.
-
Suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous phase as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with dilute HCl or another mineral acid until the product precipitates out. This should be done to a pH at least 2-3 units below the pKa of the acid.[2]
-
Filter the pure solid, wash with cold water to remove salts, and dry under vacuum.
-
-
Procedure 2: Recrystallization:
-
If the crude product is relatively clean, recrystallization can be effective.
-
Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. A common choice for similar compounds might be a hexane/ethyl acetate or toluene system.
-
Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form crystals.
-
Filter the crystals and dry under vacuum.
-
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality attributes for the barbituric acid starting material? Purity is paramount, but moisture content is the most critical attribute. Water will react with POCl₃, consuming the reagent and generating HCl, which can interfere with the reaction. It is recommended to use barbituric acid with a moisture content of <0.5% and to dry it under vacuum before use if necessary.
FAQ 2: What analytical methods are recommended for reaction monitoring and final product release?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is the workhorse for this analysis. It can be used to monitor the disappearance of barbituric acid and the appearance of the product peak, as well as to quantify impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurity peaks when coupled with GC or LC.
FAQ 3: What are the recommended storage conditions for this compound? The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases.[5] It is stable under recommended storage temperatures and pressures.[5]
Section 4: Detailed Experimental Protocol (Lab Scale with Scale-Up Considerations)
This protocol is adapted from literature procedures for the synthesis of the aldehyde intermediate, with modifications for the formation of the carboxylic acid.[6]
Lab-Scale Protocol (10g Scale)
Safety Warning: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Setup: Equip a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber, and a dropping funnel.
-
Reagent Charge: Charge phosphorus oxychloride (POCl₃, 70 mL, ~115g, ~0.75 mol) to the flask.
-
Slurry Formation: With stirring, add barbituric acid (10g, 0.078 mol) to the POCl₃. A slurry will form.
-
Vilsmeier Reagent Formation: Cool the mixture in an ice bath. Slowly add N,N-dimethylformamide (DMF, 12 mL, ~11.3g, ~0.155 mol) via the dropping funnel, keeping the internal temperature below 20°C.
-
Reaction Heating Profile:
-
After the addition is complete, slowly heat the mixture to 50°C and hold for 6 hours.
-
Gradually increase the temperature to 85°C. The mixture may change color from yellowish-white to red-yellow.
-
Maintain the reaction at 85°C for 20 hours. Monitor for completion by HPLC.
-
-
Quench:
-
Prepare a separate vessel with 500g of crushed ice and 200 mL of water, equipped with a mechanical stirrer.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to the stirred ice/water via a dropping funnel. CAUTION: Highly exothermic and significant HCl gas evolution. Maintain the quench temperature below 20°C.
-
-
Isolation & Purification:
-
A precipitate should form. Stir the slurry for 1-2 hours as the intermediate hydrolyzes to the carboxylic acid.
-
Filter the solid using a Büchner funnel and wash the cake thoroughly with cold water until the filtrate is neutral.
-
The crude solid can be further purified by recrystallization or the acid-base procedure described in Q4.
-
Dry the final product in a vacuum oven at 40-50°C to a constant weight.
-
Key Scale-Up Considerations
-
Reactor: Use a glass-lined or Hastelloy reactor to withstand the corrosive conditions.
-
Addition Rates: All reagent additions, especially the DMF and the final quench, must be done at a controlled rate based on the reactor's heat removal capacity.
-
Off-Gas: The HCl off-gas from both the reaction and the quench must be directed to a properly sized caustic scrubber.
-
Filtration & Drying: For larger quantities, a filter press or centrifuge may be required for filtration, and a vacuum tray dryer or rotary cone dryer for efficient drying.
Section 5: Summary of Key Reaction Parameters
The following table summarizes typical reaction conditions derived from the synthesis of the closely related aldehyde precursor, which dictates the core transformation.
| Parameter | Value / Condition | Rationale / Comment | Source |
| Starting Material | Barbituric Acid | Anhydrous grade is critical. | |
| Reagents | POCl₃, DMF | POCl₃ acts as solvent and chlorinating agent. | [6] |
| Molar Ratio (POCl₃:Substrate) | 7:1 to 10:1 | High excess needed to drive the reaction. A key cost and waste driver at scale. | |
| Temperature Profile | Hold at 50°C, then ramp to 85°C | Strict temperature control is crucial for yield. Exceeding 50°C early can dramatically lower yield. | |
| Reaction Time | 20+ hours at 85°C | Long reaction time impacts reactor throughput. IPC is essential to optimize. | |
| Workup | Quench into ice/water | Highly exothermic. Requires reverse addition and robust cooling/scrubbing at scale. | [6] |
| Typical Yield (Aldehyde) | ~46% | Yields for the carboxylic acid may vary depending on the efficiency of the hydrolysis step. |
Section 6: Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. aksci.com [aksci.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
preventing hydrolysis of 2,4,6-Trichloropyrimidine-5-carboxylic acid during workup
Technical Support Center: 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Guide for Preventing Hydrolysis During Reaction Workup
Welcome to the technical support guide for handling this compound. This document, designed for researchers and drug development professionals, provides expert guidance on a critical challenge: preventing the hydrolysis of the chloro-substituents during reaction workup. By understanding the underlying chemistry and following the recommended procedures, you can significantly improve the yield and purity of your target compounds.
Section 1: Understanding the Challenge: The Chemistry of Hydrolysis
This section addresses the fundamental reasons for the compound's instability in aqueous environments.
Q1: Why is this compound so susceptible to hydrolysis?
A: The high reactivity of this compound stems from the potent electron-withdrawing effects of its structure. The two nitrogen atoms in the pyrimidine ring, combined with the three chlorine atoms and the C5-carboxylic acid group, pull electron density away from the ring carbons.[1] This makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus extremely vulnerable to attack by nucleophiles, including water. This process is known as Nucleophilic Aromatic Substitution (SNAr).[1]
Q2: What is the mechanism of hydrolysis and which chlorine is most reactive?
A: Hydrolysis occurs via a two-step SNAr mechanism. First, a nucleophile (like water or a hydroxide ion) attacks one of the chlorine-bearing carbons. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is then restored by the expulsion of a chloride ion.
The chlorine atoms at the C4 and C6 positions are significantly more reactive than the one at the C2 position.[1][4] This is because the negative charge of the Meisenheimer intermediate formed during attack at C4/C6 can be delocalized onto one of the adjacent ring nitrogens, which is a more stable configuration than if the charge were delocalized onto carbon alone.[2][5]
Section 2: Troubleshooting Guide: Minimizing Hydrolysis During Workup
This guide provides direct answers to common issues encountered during the isolation of this compound.
Q3: My reaction is complete. How should I quench it without causing immediate hydrolysis?
A: The quenching step is the most critical. Reactions are often performed in reagents like phosphorus oxychloride (POCl₃), which must be neutralized.[6] The standard method of pouring the reaction mixture into a large volume of ice-water is highly risky due to the exothermic reaction and prolonged exposure to water.[7]
Recommended Action:
-
Controlled Quench: Cool the reaction vessel in an ice bath. Slowly and carefully add the reaction mixture to a separate, vigorously stirred beaker containing a mixture of crushed ice and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). This ensures the heat is dissipated efficiently and the product is immediately partitioned into the organic phase, minimizing its contact time with the aqueous environment.
Q4: What is the optimal pH for the aqueous workup?
A: Maintaining an acidic pH is essential.
-
Avoid Basic Conditions: Do NOT use basic solutions (e.g., sodium bicarbonate or sodium hydroxide) for washing. The hydroxide ion (OH⁻) is a much stronger nucleophile than water and will dramatically accelerate the rate of hydrolysis.
-
Maintain Acidity: The presence of the carboxylic acid group requires an acidic pH (ideally pH 2-4) to remain in its protonated, neutral form (-COOH). In this state, it is more soluble in organic solvents. If the pH rises, the group deprotonates to a carboxylate (-COO⁻), which is highly water-soluble, trapping your product in the aqueous layer where it is susceptible to hydrolysis. The quenching of POCl₃ naturally generates phosphoric and hydrochloric acids, which helps maintain a low pH.
Q5: Which extraction solvents are recommended?
A: Use water-immiscible organic solvents that are good solvents for your product.
-
Primary Choices: Ethyl acetate (EtOAc) and Dichloromethane (DCM) are excellent choices. They provide good solubility for the protonated carboxylic acid and form clear phase separations.
-
Avoid Protic Solvents: Do not use alcohols (methanol, ethanol) as extraction or co-solvents during the aqueous workup, as they can also act as nucleophiles, leading to ether byproducts.
Q6: Should I perform the workup at room temperature or on ice?
A: Always use low temperatures. Chemical reactions, including undesired hydrolysis, slow down significantly at lower temperatures.
-
Ice Bath Protocol: Conduct all quenching, extraction, and washing steps in an ice-water bath (0-5 °C). Use pre-chilled solvents and solutions where possible. This is one of the most effective and straightforward ways to suppress the hydrolysis side reaction.
Section 3: Recommended Protocol: A Step-by-Step Guide
This protocol provides a self-validating workflow designed to maximize the recovery of unhydrolyzed this compound.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinno.com [nbinno.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
column chromatography conditions for 2,4,6-Trichloropyrimidine-5-carboxylic acid purification
Welcome to the technical support center for the chromatographic purification of 2,4,6-Trichloropyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying this highly functionalized and polar molecule. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Core Principles: Understanding the Molecule
This compound is a challenging purification target due to a combination of chemical properties:
-
High Polarity: The presence of a carboxylic acid and multiple nitrogen atoms makes the molecule highly polar. This can lead to poor retention on reversed-phase columns or irreversible adsorption on normal-phase silica.[1][2]
-
Acidity: The carboxylic acid group (pKa estimated to be low) can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing.[3][4]
-
Potential for Instability: Highly chlorinated pyrimidines can be susceptible to degradation on acidic stationary phases like silica gel.[5]
A successful purification strategy must directly address these three characteristics.
Recommended Starting Conditions for Column Chromatography
The following table summarizes recommended starting points for purifying this compound. These are initial conditions and should be optimized based on TLC analysis.
| Parameter | Normal-Phase | Reversed-Phase / HILIC | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-bonded Silica or a polar phase like Diol or Cyano for HILIC[6] | Normal-Phase: Cost-effective, but its acidity is a major concern. Reversed-Phase/HILIC: Often better for highly polar compounds, avoiding strong interactions with silica.[1][7][8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate + 0.5-1% Acetic Acid OR Dichloromethane/Methanol + 0.5-1% Acetic Acid | Acetonitrile/Water + 0.1% Formic Acid or TFA | Acidification is critical. It suppresses the ionization of the carboxylic acid, minimizing tailing and improving peak shape.[3][9] Formic acid is preferred for LC-MS compatibility. |
| Elution Mode | Gradient elution, starting from low polarity (e.g., 9:1 Hex/EtOAc) and increasing polarity. | Gradient elution, starting from high organic content (e.g., 95% Acetonitrile) and increasing the aqueous portion. | A gradient is often necessary to first elute non-polar impurities and then effectively move the highly polar target compound off the column. |
| Sample Loading | Dry Loading (adsorbed onto Celite or silica) | Wet Loading (dissolved in a minimal amount of mobile phase or a compatible solvent like DMSO/DMF and then diluted) | Dry loading is strongly recommended for normal-phase to ensure a tight application band and prevent issues from strong dissolution solvents.[10] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My compound is streaking severely and won't move from the baseline on my silica TLC plate (Rf ≈ 0), even in 100% ethyl acetate. What's happening?
Answer: This is a classic sign of a highly polar, acidic compound strongly adsorbing to the silica gel. The carboxylic acid group is likely deprotonated and interacting ionically with the acidic silanol groups on the stationary phase.
Solution:
-
Acidify Your Mobile Phase: Prepare a new eluent system that includes a small amount of acid. A common starting point is to add 0.5% to 1% acetic acid to your ethyl acetate or a dichloromethane/methanol mixture. The acid will protonate your carboxylic acid, neutralizing its charge and drastically reducing its affinity for the silica, which should allow it to migrate up the TLC plate.[3][9]
-
Increase Solvent Polarity: If acidification alone is not enough, switch to a more polar solvent system, such as 95:5 Dichloromethane/Methanol, while still including the acetic acid modifier.
Q2: I've managed to get my compound to move, but the peak is tailing significantly. How can I achieve a sharper peak?
Answer: Peak tailing is also a consequence of the strong, non-ideal interactions between your acidic analyte and the silica stationary phase. Even with an acidified eluent, some residual interaction can occur.
Solutions:
-
Optimize Acid Concentration: Systematically vary the concentration of acetic or formic acid in your mobile phase. Sometimes a slight increase can significantly improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, the issue may be inherent to silica gel for this molecule.
-
Neutral Alumina: This can be a good alternative for acid-sensitive or highly basic compounds, and it may reduce the tailing of your acidic compound.[6][11]
-
Reversed-Phase (C18): Switching to a non-polar stationary phase with a polar mobile phase (like acetonitrile/water with 0.1% formic acid) fundamentally changes the separation mechanism and is often the best solution for polar analytes.[2][12]
-
Q3: I suspect my compound is decomposing on the column. How can I verify this and what is the best alternative?
Answer: This is a valid concern, as the combination of an acidic surface (silica) and potential impurities can catalyze the degradation of sensitive compounds.[5]
Verification Protocol: Silica Gel Stability Test
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Let the solvent evaporate completely, leaving your compound adsorbed on the silica.
-
Leave the TLC plate on the bench for 1-2 hours.
-
Elute the plate as you normally would.
-
Analysis: If you observe new spots or a significant smearing from the baseline to the main spot that was not present in the initial crude analysis, your compound is likely unstable on silica.
Alternative Purification Strategies:
-
Deactivated Silica: You can reduce the acidity of silica gel by preparing a slurry with a small amount of a base, like triethylamine, in your non-polar solvent before packing the column. However, this may not be compatible with your acidic compound.
-
Reversed-Phase Chromatography: This is the most robust solution for compounds that are unstable on silica. The inert C18 stationary phase is much less likely to cause degradation.[8]
Q4: My compound elutes immediately from a C18 reversed-phase column (in the solvent front), showing no retention. How can I purify it using this technique?
Answer: This indicates your compound is extremely polar and has very little affinity for the non-polar C18 stationary phase. Standard reversed-phase conditions are not suitable. You should employ a technique designed for polar compounds.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful technique that uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a reversed-phase type mobile phase (high organic, low aqueous).[1][6]
-
Mechanism: In HILIC, the polar analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the concentration of water in the mobile phase.[2]
-
Starting HILIC Conditions:
-
Stationary Phase: Bare silica gel column.
-
Mobile Phase: Start with a high concentration of acetonitrile (ACN), for example, 95:5 ACN/Water with 0.1% formic acid.
-
Elution: Run a gradient by gradually increasing the percentage of the aqueous component. This will elute the more polar compounds.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography using Acidified Normal-Phase
-
TLC Optimization: Determine the optimal solvent system by TLC. Aim for an Rf value of ~0.3 for the target compound. Test solvent mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol, each containing 0.5-1% acetic acid.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a solvent it is highly soluble in (e.g., acetone or dichloromethane).
-
Add 2-3 times the mass of Celite or silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Column Packing:
-
Pack a glass column with silica gel using your initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc + 0.5% AcOH). Ensure the packing is uniform and free of air bubbles.
-
Carefully add the dry-loaded sample to the top of the packed silica bed, creating a neat, level layer.
-
Gently add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure and begin collecting fractions.
-
If using a gradient, systematically increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) to elute your target compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual acetic acid can typically be removed by co-evaporation with a non-polar solvent like toluene or by a mild aqueous work-up if the compound is stable.
Troubleshooting Workflow
The following diagram outlines a decision-making process for common purification challenges.
Caption: Troubleshooting workflow for common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. agilent.com [agilent.com]
- 10. orgsyn.org [orgsyn.org]
- 11. columbia.edu [columbia.edu]
- 12. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low reactivity in derivatization of 2,4,6-Trichloropyrimidine-5-carboxylic acid
Welcome to the technical support center for 2,4,6-Trichloropyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the derivatization of this versatile but sterically hindered and electronically deactivated building block. Here, we address common issues with low reactivity and provide field-proven troubleshooting strategies and detailed protocols.
Introduction: The Challenge of a Hindered Electron-Deficient System
This compound is a valuable synthetic intermediate, offering multiple reaction sites for building complex molecular architectures. However, its derivatization, particularly at the C5-carboxylic acid position, is notoriously difficult. The low reactivity stems from a combination of two primary factors:
-
Electronic Deactivation: The pyrimidine ring and the three electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the carboxylate and destabilize the transition states required for activation and subsequent nucleophilic attack.
-
Steric Hindrance: The chlorine atoms at the C4 and C6 positions create a sterically crowded environment around the C5-carboxylic acid, impeding the approach of both activating reagents and nucleophiles.
This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Low Reactivity in Derivatization Reactions
This section is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.
Issue 1: My amidation/esterification reaction shows no or very low conversion, even with standard coupling agents.
Q: I am attempting to form an amide using standard coupling agents like DCC/DMAP or EDC/HOBt, but I only recover starting material. Why is this failing and what should I do?
A: Standard peptide coupling reagents are often insufficient for this substrate due to the severe electronic deactivation of the carboxylic acid. The formation of the activated intermediate (e.g., an O-acylisourea) is either too slow or the intermediate is not electrophilic enough to react with the incoming nucleophile, especially if the nucleophile itself is not highly reactive.
Root Cause Analysis & Solutions:
-
Insufficient Carboxyl Activation: The hydroxyl group of the carboxylic acid is a poor leaving group. It must be converted into a more reactive species. For a hindered and deactivated acid like this, a more potent activation strategy is required.
-
Side Reactions: In the presence of water, hydrolysis of the starting material or activated intermediates can occur.[1]
Troubleshooting Workflow:
References
stability and storage issues of 2,4,6-Trichloropyrimidine-5-carboxylic acid
Technical Support Center: 2,4,6-Trichloropyrimidine-5-carboxylic acid
Introduction: this compound (CAS No: 93416-51-4) is a highly functionalized heterocyclic compound, prized as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and reactive dyes. The reactivity of its three chlorine atoms makes it an excellent scaffold for introducing molecular diversity. However, this same reactivity presents challenges related to its stability and storage. This guide provides in-depth technical support for researchers and drug development professionals to ensure the integrity of the compound and the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage under an inert atmosphere (like argon or nitrogen) at room temperature. The key is to rigorously exclude moisture, as the compound is susceptible to hydrolysis.
Q2: Is this compound sensitive to light, air, or moisture?
Yes, it is particularly sensitive to moisture. The electron-deficient pyrimidine ring makes the chlorine substituents susceptible to nucleophilic substitution by water, leading to hydrolysis and degradation. While specific data on light sensitivity is not prevalent, it is good practice for all complex organic reagents to be stored in amber or opaque containers to prevent potential photodecomposition. Air (oxygen) is less of a concern than moisture, but storage under an inert atmosphere is the best practice to mitigate all potential atmospheric degradation pathways.
Q3: What are the visible signs of compound degradation?
The pure compound is typically a solid, which may be light yellow in color.[2] A significant color change, such as darkening to yellow or brown, is a primary indicator of degradation. Other signs can include a change in texture, clumping (due to moisture absorption), or a noticeable decrease in solubility in solvents where it was previously soluble.
Q4: What substances are incompatible with this compound?
You should avoid storing this compound with strong oxidizing agents, strong acids, and sources of moisture.[3] Given its reactivity, it should also be kept away from strong bases and nucleophiles, except when intentionally reacting them under controlled conditions.
Q5: How should I handle this compound safely in the laboratory?
Due to its hazardous nature, proper personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, safety goggles or a face shield, and a lab coat.[1][4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[1][3] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5] Avoid generating dust during handling.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Issue 1: The compound has visibly changed color and appears clumped.
-
Question: My bottle of this compound, which was an off-white powder, now looks yellowish-brown and is clumpy. Can I still use it?
-
Expert Analysis: This is a classic sign of degradation, most likely due to hydrolysis. The C-Cl bonds on the pyrimidine ring are activated towards nucleophilic attack. Ambient moisture can act as a nucleophile, replacing the chlorine atoms with hydroxyl groups. This process disrupts the compound's structure, leading to impurities that often are colored. The clumping is a direct result of moisture absorption.
-
Recommended Action: It is strongly advised not to use the degraded compound. The presence of impurities will lead to unpredictable reaction outcomes, low yields, and difficult purification. The impurities may also have different reactivity profiles, potentially leading to unwanted side reactions.
-
Prevention Protocol:
-
Procurement: Upon receiving, inspect the compound for any signs of discoloration or moisture.
-
Storage: Immediately transfer the compound to a desiccator containing a reliable desiccant (e.g., Drierite or silica gel). For maximum protection, use a container with a tight-fitting seal and purge it with an inert gas like argon or nitrogen before sealing.
-
Handling: When weighing out the compound, do so quickly and in a low-humidity environment if possible. Avoid leaving the main container open to the atmosphere for extended periods.
-
Issue 2: The compound shows poor solubility in a previously reliable solvent.
-
Question: I am trying to dissolve the compound in Tetrahydrofuran (THF), which has worked for me before, but now it's not fully dissolving and leaves a residue. What is happening?
-
Expert Analysis: This issue points to two likely causes:
-
Degradation: As mentioned in Issue 1, hydrolysis creates polar impurities (containing -OH groups) which will have different solubility profiles than the parent compound. These impurities may be insoluble in moderately polar aprotic solvents like THF.
-
Solvent Quality: The solvent itself could be the problem. THF is hygroscopic and can absorb water from the atmosphere. If the solvent contains excess water, it can exacerbate the degradation of the compound upon dissolution or simply be a poor solvent for the un-degraded material.
-
-
Recommended Action:
-
Test the Compound: First, try dissolving a small sample in a fresh, anhydrous solvent to see if the issue persists. If it dissolves, your previous solvent stock may be wet.
-
Qualify the Solvent: Always use anhydrous grade solvents for reactions involving moisture-sensitive compounds. Ensure solvent bottles are properly sealed and stored.
-
If the Compound is the Problem: If the compound fails to dissolve even in fresh anhydrous solvent, it has likely degraded and should be discarded.
-
Issue 3: My reaction is failing or giving very low yields.
-
Question: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound, but I'm getting very low conversion to my desired product. What could be the cause?
-
Expert Analysis: The reactivity of this compound is centered on the electrophilic nature of the carbons bearing the chlorine atoms.[6] If your reaction is failing, it strongly implies that the starting material has lost its purity and activity. Hydrolysis replaces the reactive chlorine atoms with less reactive hydroxyl groups, effectively rendering the molecule inert for your intended SNAr reaction.
-
Recommended Action & Workflow:
-
Confirm Starting Material Integrity: Before starting a large-scale reaction, it is prudent to qualify your reagent. If you have access to analytical equipment, check the melting point. A broad or depressed melting point compared to the literature value indicates impurities. A quick ¹H NMR could also reveal the presence of degradation products.
-
Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of the reagent or a batch that has been stored with meticulous care (as described above).
-
Control Reaction Conditions: Ensure all other aspects of your reaction are rigorously controlled. Use anhydrous solvents, perform the reaction under an inert atmosphere, and ensure your nucleophile is pure and active.
-
Troubleshooting Workflow Diagram
This diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for this compound.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Cool, Dry Place / Room Temperature | To minimize thermal decomposition and moisture condensation.[1][3] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen). | Prevents hydrolysis from atmospheric moisture.[1][2] |
| Light Exposure | Store in an opaque or amber container. | General best practice to prevent potential photodecomposition. |
| Incompatible Materials | Strong oxidizing agents, strong acids, moisture. | To prevent hazardous reactions and compound degradation.[3] |
| Handling Area | Chemical fume hood or well-ventilated area. | Minimizes inhalation risk of the irritant powder.[1][5] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | Protects against skin and eye irritation.[1][4] |
References
Technical Support Center: Post-Reaction Management of Phosphorus Oxychloride in 2,4,6-Trichloropyrimidine-5-Carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of removing excess phosphorus oxychloride (POCl₃) following the synthesis of 2,4,6-trichloropyrimidine-5-carboxylic acid. Our focus is on ensuring a safe, efficient, and complete removal process to yield a high-purity final product.
I. Understanding the Challenge: The Nature of Phosphorus Oxychloride
Phosphorus oxychloride is a versatile and powerful chlorinating agent, but its high reactivity presents significant challenges during work-up.[1][2] It reacts violently and exothermically with water, undergoing hydrolysis to produce phosphoric acid (H₃PO₄) and corrosive hydrogen chloride (HCl) gas.[3][4][5][6][7] An uncontrolled quench can lead to a dangerous runaway reaction.[8][9] Therefore, a carefully planned and executed removal strategy is paramount.
II. Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of POCl₃ so critical?
A1: Residual POCl₃ can lead to several downstream issues:
-
Product Degradation: The presence of POCl₃ and its acidic byproducts (HCl, H₃PO₄) can degrade the desired this compound product, especially during storage or subsequent reaction steps.
-
Impurity Profile: Incomplete removal will contaminate the final product, potentially affecting its physical properties, biological activity, and regulatory compliance.
-
Safety Hazards: POCl₃ is a highly toxic and corrosive substance.[3][10] Its presence in the final product poses significant health risks.
Q2: What are the primary methods for removing excess POCl₃?
A2: The two most common industrial and laboratory-scale methods are:
-
Distillation: Excess POCl₃ can be removed by distillation, often under reduced pressure, before quenching the reaction mixture.[11][12] This is particularly useful for large-scale operations to recover and recycle the reagent.
-
Quenching: This involves carefully reacting the excess POCl₃ with a quenching agent to convert it into more easily removable and less hazardous substances. This is the most common laboratory method and will be the focus of this guide.
Q3: What is "reverse quenching" and why is it recommended?
A3: A "reverse quench" involves the slow, controlled addition of the reaction mixture containing POCl₃ to a large volume of a cold quenching solution.[8][9] This is the preferred method for safety reasons:
-
Superior Temperature Control: The large volume of the cold quenching solution acts as a heat sink, effectively dissipating the heat generated from the exothermic hydrolysis of POCl₃.
-
Prevents Accumulation of Unreacted POCl₃: Adding the quenching agent to the reaction mixture can lead to localized cooling and the accumulation of unreacted POCl₃, which can then react all at once, causing a dangerous exotherm.
Q4: Can I quench POCl₃ with alcohols?
A4: While POCl₃ reacts with alcohols to form phosphate esters, quenching with alcohols is generally not recommended.[4][7] Some resulting phosphoester-halides can be extremely toxic. Quenching with aqueous solutions is the safer and more standard approach.
III. Troubleshooting Guide
| Issue | Potential Causes | Solutions & Preventative Measures |
| Uncontrolled Exotherm During Quench | 1. Incorrect Quenching Procedure: Adding the quenching solution directly to the reaction mixture. 2. Insufficient Cooling: Inadequate ice or cooling bath capacity for the scale of the reaction. 3. Rapid Addition: Adding the reaction mixture to the quenching solution too quickly. | 1. Always use a "reverse quench." [8][9] 2. Ensure a large excess of the quenching solution and a well-maintained ice bath. 3. Add the reaction mixture slowly and monitor the temperature of the quenching solution continuously. Maintain the temperature below 20°C.[8] |
| Product Oiling Out or Precipitation During Quench | 1. pH Changes: The generation of HCl during the quench significantly lowers the pH, which can affect the solubility of the carboxylic acid product. 2. High Concentration: The concentration of the product in the quenching mixture may exceed its solubility. | 1. Use a buffered quenching solution (e.g., sodium bicarbonate or sodium acetate) to neutralize the generated HCl.[8] 2. Dilute the quenching mixture with more water or a suitable co-solvent to maintain the product in solution.[8] |
| Low Yield of this compound | 1. Hydrolysis of the Product: The trichloropyrimidine ring is susceptible to hydrolysis back to the corresponding hydroxypyrimidine under harsh acidic or basic conditions, especially at elevated temperatures.[13][14] 2. Incomplete Reaction: The initial chlorination reaction may not have gone to completion. | 1. Maintain a low temperature during quenching and work-up. After the initial quench, adjust the pH to a neutral or slightly acidic range (pH 4-5) where the product is most stable before extraction.[13] 2. Monitor the reaction progress by TLC or HPLC to ensure complete conversion before initiating the work-up. |
| Persistent Emulsion During Extraction | 1. Formation of Phosphoric Acid Salts: Phosphoric acid generated during the quench can form salts that act as emulsifying agents. 2. Fine Particulate Matter: Insoluble byproducts can stabilize emulsions. | 1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Filter the mixture through a pad of Celite before extraction. |
IV. Experimental Protocols & Workflows
Protocol 1: Safe Quenching of Excess POCl₃ using an Ice/Sodium Bicarbonate Slurry
This protocol is a standard and safe method for quenching excess POCl₃ on a laboratory scale.
Materials:
-
Reaction mixture containing excess POCl₃
-
Large beaker or flask (at least 10x the volume of the reaction mixture)
-
Mechanical stirrer
-
Thermometer
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Prepare the Quenching Slurry: In the large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. The volume of the slurry should be at least 5-10 times the volume of the reaction mixture.
-
Cool the Reaction Mixture: If not already, cool the reaction mixture containing POCl₃ in an ice bath.
-
Perform the Reverse Quench: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.
-
Monitor Temperature: Carefully monitor the temperature of the quenching slurry. Maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[8]
-
Ensure Complete Quench: After the addition is complete, continue stirring until all the ice has melted and the evolution of CO₂ gas has ceased.
-
pH Adjustment: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[8] If it is still acidic, add more saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate for a small-scale reaction).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Diagram: Quenching and Work-Up Workflow
Caption: Workflow for the safe quenching and work-up of a POCl₃ reaction.
V. Analytical Methods for Detecting Residual POCl₃
Ensuring the complete removal of POCl₃ is crucial. While not always performed in a standard academic setting, in a drug development context, verifying the absence of residual reagents is essential.
| Analytical Method | Principle | Application |
| ³¹P NMR Spectroscopy | Phosphorus-31 is a sensitive nucleus for NMR. POCl₃ and its hydrolysis intermediates (like phosphorodichloridic acid) have distinct chemical shifts, allowing for their detection and quantification.[15] | Can be used to monitor the progress of the quench in real-time or to analyze the final product for phosphorus-containing impurities. |
| In-situ Raman Spectroscopy | Provides real-time information about the molecular vibrations of species in the reaction mixture. The disappearance of the characteristic P=O and P-Cl stretches of POCl₃ indicates a complete quench.[15] | A powerful Process Analytical Technology (PAT) tool for ensuring quench completion in large-scale preparations. |
| Gas Chromatography (GC) | Separates volatile compounds. Residual POCl₃ (boiling point: 105.8 °C) can be detected in the final product.[6] | Often used with a headspace sampler for the analysis of residual volatile impurities in the final active pharmaceutical ingredient (API).[16] |
| Ion Chromatography (IC) | After a controlled hydrolysis of a sample, the resulting chloride ions can be quantified. This can be correlated back to the amount of POCl₃ present.[17][18] | Useful for determining trace amounts of POCl₃, but not specific if other chloride sources are present. |
VI. Safety First: Handling Phosphorus Oxychloride
Always handle phosphorus oxychloride in a certified chemical fume hood. [19] Wear appropriate personal protective equipment (PPE), including:
-
Chemical splash goggles and a face shield[10]
-
Permeation-resistant gloves (consult a glove compatibility chart)
-
A lab coat[20]
-
Ensure that an eyewash station and safety shower are readily accessible.[19][20]
POCl₃ is corrosive and toxic upon inhalation, ingestion, and skin contact.[3][10] It reacts violently with water and moisture in the air to release HCl gas.[4][6][20]
VII. References
-
ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. --INVALID-LINK--
-
Wikipedia. (2024). Phosphoryl chloride. --INVALID-LINK--
-
Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET. --INVALID-LINK--
-
ChemBK. (2024). Phosphorus oxychloride. --INVALID-LINK--
-
New Jersey Department of Health. (2016). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. --INVALID-LINK--
-
BYJU'S. (2024). POCl3 Phosphorus Oxychloride. --INVALID-LINK--
-
Lanxess. (2015). Phosphorus oxychloride. --INVALID-LINK--
-
NOAA. (2024). phosphorus oxychloride - Report | CAMEO Chemicals. --INVALID-LINK--
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. --INVALID-LINK--
-
Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. --INVALID-LINK--
-
PubMed Central (PMC). (2023). Phosphoryl Trichloride–Method of Determination in Workplace Air. --INVALID-LINK--
-
National Institutes of Health (NIH). (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. --INVALID-LINK--
-
Google Patents. (1996). EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine. --INVALID-LINK--
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. --INVALID-LINK--
-
Sciencemadness Wiki. (2024). Phosphoryl chloride. --INVALID-LINK--
-
Google Patents. (2000). EP1042303A1 - Chloropyrimidine process. --INVALID-LINK--
-
PrepChem.com. (2023). Synthesis of this compound chloride. --INVALID-LINK--
-
Google Patents. (1998). KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine. --INVALID-LINK--
-
Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine. --INVALID-LINK--
-
Wiley-VCH. (2006). Supporting Information. --INVALID-LINK--
-
IEEE Xplore. (2023). A Study of POCl3 Deposition Reaction Rate with Residual Gas Analysis Method. --INVALID-LINK--
-
ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. --INVALID-LINK--
-
ACS Publications. (2020). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. --INVALID-LINK--
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. --INVALID-LINK--
-
ChemicalBook. (2023). 2,4,6-Trichloropyrimidine synthesis. --INVALID-LINK--
-
The Organic Chemistry Portal. (2023). Phosphorus Oxychloride - Common Organic Chemistry. --INVALID-LINK--
-
ResearchGate. (2025). (PDF) Phosphoryl Trichloride–Method of Determination in Workplace Air. --INVALID-LINK--
-
Organic Syntheses. (2023). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester - Organic Syntheses Procedure. --INVALID-LINK--
-
WordPress.com. (2011). Quenching Phosphorus Oxychloride | Chemical Space. --INVALID-LINK--
-
Google Patents. (1999). US5993609A - Process for the purification of phosphorus oxychloride. --INVALID-LINK--
-
Google Patents. (2009). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. --INVALID-LINK--
-
Farmacia. (2014). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. --INVALID-LINK--
-
Google Patents. (1998). US5712394A - Process for preparing 2,4,6-trichloropyrimidine. --INVALID-LINK--
-
Sigma-Aldrich. (2024). 2,4,6-Trichloropyrimidine-5-carbaldehyde | 50270-27-4. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus Oxychloride [commonorganicchemistry.com]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. byjus.com [byjus.com]
- 7. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lanxess.com [lanxess.com]
- 11. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 12. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Phosphoryl Trichloride–Method of Determination in Workplace Air - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the 13C NMR Characterization of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2,4,6-trichloropyrimidine-5-carboxylic acid, a critical building block in contemporary drug discovery and materials science. Recognizing that researchers often work with novel or specialized reagents for which spectral data may not be readily available, this document focuses on a predictive and comparative approach. We will logically derive the expected ¹³C NMR spectrum of the title compound and compare it against key structural analogues: its direct synthetic precursor, its parent pyrimidine core, and a closely related derivative. This methodology serves as a practical framework for structural verification and quality control in a research and development setting.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of pharmaceuticals.[1] Highly functionalized derivatives, such as 2,4,6-trichloropyrimidine, are exceptionally versatile intermediates. The three reactive chlorine atoms are susceptible to sequential and regioselective nucleophilic aromatic substitution (SₙAr), allowing for the controlled introduction of diverse functional groups.[2] This reactivity has positioned them as key starting materials in the synthesis of antiviral agents (like the non-nucleoside reverse transcriptase inhibitors Etravirine and Rilpivirine), anticancer compounds, and agrochemicals.[1][3]
The addition of a carboxylic acid group at the 5-position, yielding this compound, further enhances its utility, providing an additional reactive handle for amide bond formation or other derivatization strategies. Accurate and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy is the definitive tool for confirming the carbon skeleton of such molecules.
Foundational Principles: ¹³C NMR of Heterocyclic Systems
¹³C NMR spectroscopy provides a direct map of a molecule's carbon framework. The chemical shift (δ), reported in parts per million (ppm), of each carbon nucleus is highly sensitive to its local electronic environment. Key principles governing the spectra of substituted pyrimidines include:
-
Hybridization: sp²-hybridized carbons of the aromatic pyrimidine ring resonate at a lower field (typically 110-170 ppm) compared to sp³-hybridized carbons.[4]
-
Electronegativity: The two nitrogen atoms in the pyrimidine ring are highly electronegative, deshielding the adjacent carbon atoms (C2, C4, C6) and causing them to shift downfield.
-
Substituent Effects: Electron-withdrawing groups, such as chlorine, further deshield the carbon atoms to which they are attached, resulting in significant downfield shifts. Conversely, functional groups can induce shielding effects on carbons at the γ-position (a "gamma effect").[4]
-
Quaternary Carbons: Carbons with no attached protons (like C2, C4, C5, and C6 in the title compound) often exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
A robust and reproducible experimental protocol is the foundation of reliable characterization. The following procedure is designed to yield a high-quality, quantitative ¹³C NMR spectrum for this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Explained: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar compounds, including carboxylic acids. Its high boiling point ensures sample stability. The acidic proton of the carboxylic acid will exchange with residual water in the solvent, often appearing as a broad peak in the ¹H spectrum but not interfering with the ¹³C spectrum.
-
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary but should be done with caution.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
¹³C NMR Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Pulse Angle: 30 degrees.
-
Causality Explained: A smaller flip angle (30° instead of 90°) allows for a shorter relaxation delay between scans, improving the signal-to-noise ratio in a given amount of time, which is particularly important for weak quaternary carbon signals.
-
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds.
-
Causality Explained: Quaternary carbons have long T₁ relaxation times. A sufficient delay is crucial to allow the magnetization to return to equilibrium before the next pulse, ensuring signal intensities are more representative of the carbon stoichiometry.
-
-
Number of Scans (NS): 1024 or higher, depending on sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
-
Referencing: The DMSO-d₆ solvent peak is referenced to δ 39.52 ppm.[5]
-
Workflow Diagram
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Spectral Analysis and Comparative Guide
As experimental ¹³C NMR data for this compound and its direct trichlorinated analogues are not widely published in the public domain, we present a detailed analysis based on established substituent effects. We will build our prediction from the known spectrum of the synthetic precursor, barbituric acid.
Alternative 1: Barbituric Acid (The Precursor)
The conversion of barbituric acid to 2,4,6-trichloropyrimidine is a foundational step. A comparison of their ¹³C NMR spectra is the ultimate confirmation of this transformation. The reported spectrum of barbituric acid in DMSO-d₆ shows three distinct signals.[1]
-
C2, C4, C6 (Carbonyls): In barbituric acid, the C2, C4, and C6 carbons exist as carbonyls (or in tautomeric equilibrium). These are expected in the range of ~150-170 ppm . Specifically, the C4/C6 carbonyls are reported around 164.1 ppm and the C2 urea-like carbonyl is at 151.1 ppm .
-
C5 (Methylene): The sp³-hybridized CH₂ group at the 5-position is highly shielded and appears far upfield, typically around 35-40 ppm .
Alternative 2: 2,4,6-Trichloropyrimidine (The Core Scaffold)
Chlorination of barbituric acid with an agent like phosphorus oxychloride drastically alters the electronic structure and, consequently, the ¹³C NMR spectrum.
-
C2, C4, C6: The carbonyl groups are replaced by chlorine-bearing sp² carbons. The high electronegativity of chlorine and the inherent deshielding from the ring nitrogens will shift these signals significantly downfield. We predict these signals to be in the ~160-175 ppm range. Due to the symmetry, the C4 and C6 carbons will be equivalent, resulting in one signal, while the C2 carbon will be a separate signal.
-
C5: The C5 carbon is now an sp²-hybridized CH group. It is no longer a shielded methylene carbon and will shift significantly downfield into the aromatic region, predicted to be around ~120-130 ppm .
Alternative 3: 2,4,6-Trichloropyrimidine-5-carbaldehyde (A Related Derivative)
Introducing a formyl (-CHO) group at the 5-position provides a close comparison for the effect of an sp²-hybridized, electron-withdrawing substituent.
-
C2, C4, C6: These carbons will be in a similar environment to the parent 2,4,6-trichloropyrimidine, but the strong electron-withdrawing nature of the aldehyde will likely cause a slight downfield shift. Predicted range: ~162-177 ppm .
-
C5: This carbon is now a quaternary, sp²-hybridized carbon attached to the aldehyde. It will be deshielded relative to the C-H at the same position in the parent scaffold. Predicted range: ~135-145 ppm .
-
CHO (Aldehyde Carbonyl): The aldehyde carbonyl carbon is highly characteristic and appears far downfield, typically in the 185-195 ppm range.
Topic Compound: this compound
Finally, we can predict the spectrum for the title compound.
-
C2, C4, C6: Similar to the aldehyde derivative, these carbons will be significantly deshielded. The carboxylic acid group is also electron-withdrawing, leading to an expected range of ~162-177 ppm .
-
C5: This quaternary carbon, attached to the carboxyl group, will be in a similar environment to the aldehyde derivative. Predicted range: ~135-145 ppm .
-
COOH (Carboxyl Carbonyl): The carboxylic acid carbonyl carbon has a characteristic chemical shift, typically appearing between 165-180 ppm .
Comparative Data Summary
The table below summarizes the predicted ¹³C NMR chemical shifts (in DMSO-d₆) for this compound and its key comparators.
| Carbon Position | Barbituric Acid (Experimental)[1] | 2,4,6-Trichloropyrimidine (Predicted) | 2,4,6-Trichloropyrimidine-5-carbaldehyde (Predicted) | This compound (Predicted) | Key Distinguishing Feature |
| C2 | ~151.1 ppm | ~160-170 ppm | ~162-172 ppm | ~162-172 ppm | Transformation from C=O to C-Cl causes a significant downfield shift. |
| C4, C6 | ~164.1 ppm | ~165-175 ppm | ~167-177 ppm | ~167-177 ppm | Transformation from C=O to C-Cl causes a downfield shift. These two carbons remain equivalent. |
| C5 | ~35-40 ppm | ~120-130 ppm | ~135-145 ppm | ~135-145 ppm | Dramatic downfield shift upon aromatization (sp³ to sp²). Further deshielding upon substitution of H with COOH or CHO. |
| Carbonyl (C=O) | (Included above) | N/A | ~185-195 ppm (Aldehyde) | ~165-180 ppm (Carboxyl) | The presence and distinct chemical shift of the aldehyde vs. the carboxyl carbonyl carbon is the most unambiguous way to differentiate the two C5-substituted derivatives. |
Conclusion
The structural verification of highly functionalized heterocyclic compounds like this compound is critically dependent on ¹³C NMR spectroscopy. While direct experimental data may not always be publicly accessible, a robust understanding of fundamental NMR principles and substituent effects allows for the accurate prediction and interpretation of their spectra.
This guide demonstrates a logical, comparative workflow that enables researchers to:
-
Confirm Synthetic Transformations: The stark differences between the spectra of barbituric acid and its trichlorinated derivatives provide definitive evidence of successful chlorination.
-
Differentiate Analogs: The unique chemical shifts of the carbonyl carbons in the aldehyde and carboxylic acid derivatives serve as unambiguous fingerprints to distinguish between these two valuable synthetic intermediates.
-
Establish Quality Control: By predicting the chemical shifts for the five unique carbon environments in the final product, this method provides a reliable benchmark for assessing the purity and identity of newly synthesized batches of this compound.
This predictive and comparative approach empowers researchers and drug development professionals to confidently characterize their molecules, ensuring the integrity of their subsequent synthetic campaigns.
References
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel compounds, intermediates, and impurities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometric behavior of 2,4,6-Trichloropyrimidine-5-carboxylic acid (C₅HCl₃N₂O₂), a halogenated pyrimidine derivative of interest as a potential building block in medicinal chemistry.
Foundational Principles: Predicting Fragmentation
The fragmentation of this compound in a mass spectrometer is governed by the inherent chemical properties of its structure: a stable pyrimidine ring, three labile chlorine atoms, and an acidic carboxyl group. The ionization method employed will significantly dictate the initial fragmentation steps.
-
Electron Ionization (EI): This high-energy technique typically generates a radical cation (M⁺˙) and induces extensive fragmentation. The resulting spectrum is often complex but highly reproducible and ideal for library matching.
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is common for LC-MS applications. In negative ion mode, it will readily deprotonate the carboxylic acid to form an [M-H]⁻ ion, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis.
For this compound, the monoisotopic mass is 225.9003 Da. The presence of three chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4, M+6) that is a key identifier for this and its fragment ions.
Predicted Fragmentation Pathways
Based on first principles and analysis of related compounds, we can predict several high-probability fragmentation routes. The stability of the pyrimidine ring suggests that initial fragmentation will be dominated by the loss of the carboxylic acid group and subsequent eliminations of chlorine or related species.[1][2][3]
Pathway A: Decarboxylation (Loss of CO₂) - A Dominant Route
The most anticipated initial fragmentation step for the carboxylated pyrimidine is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da. This is a classic fragmentation pathway for carboxylic acids.[3] This fragmentation would lead to the formation of a 2,4,6-trichloropyrimidine anion or radical cation, depending on the ionization mode.
-
Predicted Fragment: 2,4,6-Trichloropyrimidine ion
-
Neutral Loss: CO₂ (43.9898 Da)
-
Resulting m/z: 181.9105
This fragment is, in fact, the parent structure of a known compound, 2,4,6-Trichloropyrimidine, whose own fragmentation pattern is documented and provides an excellent basis for comparison.[4][5][6]
Pathway B: Sequential Loss of Chlorine and Related Species
Following the initial decarboxylation, the resulting 2,4,6-trichloropyrimidine ion is expected to undergo sequential losses related to its chlorine atoms. This can occur through the loss of a chlorine radical (Cl•, 35/37 Da) or through the elimination of cyanogen chloride (CNCl, 61/63 Da) as the ring begins to break apart. The fragmentation of 2,4,6-Trichloropyrimidine itself, as documented by NIST, provides a strong experimental basis for these subsequent steps.[4][5]
The diagram below illustrates these primary predicted fragmentation pathways under EI conditions.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Comparative Data Summary
To ground these predictions, we can summarize the expected key ions in a table. The masses are calculated as monoisotopic values. The isotopic distribution due to the presence of multiple chlorine atoms will be a critical feature for identification.
| Proposed Fragment Ion | Chemical Formula | Monoisotopic m/z (Da) | Proposed Fragmentation Route | Notes |
| Molecular Ion [M]⁺˙ | C₅HCl₃N₂O₂ | 225.9003 | Ionization | Will exhibit a characteristic Cl₃ isotope pattern. |
| [M-CO₂]⁺˙ | C₄HCl₃N₂ | 181.9105 | Decarboxylation | This corresponds to the molecular ion of 2,4,6-Trichloropyrimidine.[4] |
| [M-CO₂-Cl]⁺ | C₄Cl₂N₂ | 146.9416 | Loss of Chlorine Radical | A common fragmentation for chlorinated compounds. |
| [M-CO₂-CNCl]⁺˙ | C₃HCl₂N | 120.9522 | Ring Fragmentation | Loss of cyanogen chloride from the pyrimidine core. |
Recommended Experimental Protocol (LC-MS/MS)
To experimentally validate this predicted fragmentation, a robust analytical method is required. The following protocol provides a starting point for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for compounds of this nature.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL using the initial mobile phase composition to ensure peak shape integrity.
-
-
Liquid Chromatography (LC):
-
System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-10% B gradient, ramping to 95% B over 5-10 minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode (to detect [M-H]⁻).
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 50 to 500 to identify the precursor ion ([M-H]⁻ at m/z 224.89). Observe the characteristic Cl₃ isotopic pattern.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 224.9) for collision-induced dissociation (CID).
-
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the fragmentation pattern, specifically looking for the neutral loss of 44 Da (CO₂) resulting in a product ion at m/z 180.90.
-
The workflow for this validation process is outlined below.
Caption: Recommended workflow for the experimental validation of fragmentation patterns.
Conclusion
The mass spectrometric fragmentation of this compound is predictably dominated by an initial, facile decarboxylation event, followed by subsequent losses of chlorine and ring-based fragments. This behavior is strongly supported by the fundamental principles of organic mass spectrometry and comparative analysis with the known fragmentation of its core structure, 2,4,6-trichloropyrimidine.[1][2][4] The characteristic isotopic signature imparted by the three chlorine atoms serves as an essential validation point for both the precursor and fragment ions. By following the recommended experimental protocol, researchers can confidently identify this molecule and differentiate it from related impurities or metabolites, ensuring data integrity in complex analytical workflows.
References
- 1. article.sapub.org [article.sapub.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 5. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 6. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectroscopy of 2,4,6-Trichloropyrimidine-5-carboxylic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4,6-Trichloropyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. By comparing its spectral features to related compounds, we offer a comprehensive reference for researchers, scientists, and drug development professionals for structural elucidation and quality control.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine ring, multiple chlorine substituents, and a carboxylic acid group, makes it a versatile building block. FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the identity and purity of such molecules. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of specific functional groups, providing a molecular "fingerprint."
This guide will dissect the FT-IR spectrum of the title compound by systematically examining its key functional groups and comparing their vibrational frequencies to simpler, related molecules: 2,4,6-Trichloropyrimidine and Pyrimidine-2-carboxylic acid . This comparative approach allows for the unambiguous assignment of spectral bands and highlights the electronic effects of substituents on bond vibrations.
Experimental Protocol: Acquiring High-Quality FT-IR Data
The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using the KBr pellet technique. This method is chosen for its reliability and ability to produce sharp, well-defined spectra for crystalline solids.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27)
-
Agate mortar and pestle
-
Pellet press with vacuum capability
-
Infrared lamp
Reagents:
-
This compound (sample)
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
Step-by-Step Methodology:
-
Sample Preparation: Gently grind approximately 1-2 mg of the sample in an agate mortar. The goal is to reduce the particle size to minimize light scattering, which can distort the spectral baseline.
-
Mixing with KBr: Add approximately 150-200 mg of dry, spectroscopy-grade KBr to the mortar. Mix thoroughly with the sample by grinding for 1-2 minutes until a fine, homogeneous powder is obtained. Causality: KBr is transparent in the mid-IR region and, under pressure, becomes a crystalline matrix for the sample, ensuring a clear optical path.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes while connected to a vacuum pump. Causality: The vacuum removes trapped air and moisture, which can cause spurious absorption bands (e.g., broad O-H bands from water), resulting in a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This measures the spectrum of the instrument's environment (e.g., CO2, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Analysis and Comparison
The FT-IR spectrum of this compound is a composite of the vibrations from its three main structural components: the carboxylic acid group, the trichlorinated pyrimidine ring, and the C-Cl bonds. A comparison with related molecules is crucial for accurate peak assignment.
The Carboxylic Acid Group (-COOH)
The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable bands in an IR spectrum.[1][2]
-
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This breadth is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[3][4]
-
C=O Stretch: A sharp, intense absorption from the carbonyl group appears between 1690-1760 cm⁻¹.[3] For aromatic and conjugated acids, this peak is often found in the lower end of the range, typically 1680-1715 cm⁻¹.[5]
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching vibration is found between 1210-1320 cm⁻¹, while O-H in-plane bending appears in the 1395-1440 cm⁻¹ range.[3] A broad O-H out-of-plane bend is also characteristic near 900-960 cm⁻¹.[5]
The Pyrimidine Ring
The pyrimidine ring, as a heterocyclic aromatic system, has several characteristic vibrations.[6][7]
-
Ring Stretching (C=C and C=N): Multiple bands of variable intensity appear in the 1400-1620 cm⁻¹ region, corresponding to the stretching of C=C and C=N bonds within the ring.[6][8] For 2,4,6-trichloropyrimidine, bands have been noted around 1560 cm⁻¹ and 1533 cm⁻¹.[8] A patent for this compound also identifies a strong peak at 1529 cm⁻¹.[9]
-
Ring Breathing/Deformations: Vibrations involving the entire ring structure occur in the fingerprint region, below 1000 cm⁻¹.
The Carbon-Chlorine Bonds (C-Cl)
-
C-Cl Stretch: The C-Cl stretching vibration typically gives rise to strong absorptions in the 550-850 cm⁻¹ range.[10] The exact position is sensitive to the electronic environment. For pyrimidine derivatives, a band around 700 cm⁻¹ is often attributed to the C-Cl stretch.[11] A patent for 2,4,6-trichloropyrimidine notes an absorption at 754 cm⁻¹ for the C-Cl single bond.[9]
Comparative Data Table
| Functional Group Vibration | 2,4,6-Trichloropyrimidine | Pyrimidine-2-carboxylic acid | This compound (Expected) | Reference Range (cm⁻¹) |
| O-H Stretch (H-bonded) | N/A | Broad, ~3200-2500 | Very Broad, ~3300-2500 | 3300-2500[2][3] |
| C=O Stretch | N/A | ~1710 | ~1700-1725 | 1760-1690[3] |
| Pyrimidine Ring Stretch (C=N/C=C) | ~1560, 1533, 1529[8][9] | ~1600-1550 | Multiple bands, ~1520-1580 | 1620-1400[6][8] |
| C-O Stretch / O-H Bend | N/A | ~1300, ~1420 | ~1250-1320, ~1400-1440 | 1320-1210 (C-O), 1440-1395 (O-H)[3] |
| C-Cl Stretch | ~754[9] | N/A | Strong bands, ~700-850 | 850-550[10] |
Interpretation and Key Spectral Features
By synthesizing the data above, we can predict the key features that uniquely identify this compound:
-
The Carboxylic Acid Signature: The most definitive evidence will be the simultaneous presence of a very broad O-H stretch (2500-3300 cm⁻¹) and a strong, sharp C=O carbonyl peak (~1700-1725 cm⁻¹).[5] The electron-withdrawing nature of the three chlorine atoms and the pyrimidine ring is expected to shift the C=O frequency to the higher end of the conjugated acid range.
-
The Chlorinated Ring Signature: Strong absorptions in the 1520-1580 cm⁻¹ region will confirm the substituted pyrimidine ring.[8]
-
The C-Cl Signature: One or more intense bands in the lower frequency "fingerprint" region (700-850 cm⁻¹) will be indicative of the C-Cl bonds.[9][11]
The combination of these three signatures provides a robust method for identifying the target compound and distinguishing it from its precursors or potential side-products. For example, the absence of the broad O-H and sharp C=O bands would indicate a lack of the carboxylic acid group, pointing towards the 2,4,6-Trichloropyrimidine starting material. Conversely, the absence of strong C-Cl bands would suggest a different pyrimidine core.
Functional Group-Frequency Correlation Diagram
Caption: Correlation of molecular functional groups with their expected IR frequencies.
Conclusion
FT-IR spectroscopy provides a rapid and definitive method for the structural characterization of this compound. The key to an accurate interpretation lies in recognizing the unique, overlapping signatures of the carboxylic acid group (a very broad O-H stretch and a sharp C=O stretch), the substituted pyrimidine ring (multiple C=N/C=C stretches), and the carbon-chlorine bonds (strong absorptions in the fingerprint region). By using the comparative data and interpretive framework presented in this guide, researchers can confidently verify the identity and integrity of this important pharmaceutical intermediate.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. ias.ac.in [ias.ac.in]
- 9. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2,4,6-Trichloropyrimidine-5-Carboxylic Acid and its Aldehyde Analog
In the landscape of heterocyclic chemistry, pyrimidines represent a cornerstone scaffold, integral to the development of a vast array of pharmaceuticals and functional materials. Among the diverse range of substituted pyrimidines, 2,4,6-trichloropyrimidine derivatives bearing a reactive functional group at the 5-position are particularly valuable as versatile building blocks. This guide provides an in-depth technical comparison of the synthetic utility of two such derivatives: 2,4,6-trichloropyrimidine-5-carboxylic acid and its aldehyde analog, 2,4,6-trichloropyrimidine-5-carbaldehyde .
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a clear, objective comparison of the performance of these two key intermediates, supported by available experimental insights and established chemical principles. While extensive data is available for the aldehyde, this guide will also explore the potential applications of the less-documented carboxylic acid, offering a forward-looking perspective on its synthetic utility.
Introduction to the Core Structures
Both this compound and 2,4,6-trichloropyrimidine-5-carbaldehyde share a common, highly reactive core: a pyrimidine ring substituted with three chlorine atoms. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. The key distinction between the two molecules lies in the C5 substituent—a carboxylic acid versus an aldehyde—which imparts distinct reactivity profiles and opens up different avenues for synthetic transformations.
The trichloropyrimidine core itself is a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral agents, antibacterial compounds, and kinase inhibitors. The strategic placement of a carboxylic acid or an aldehyde group at the 5-position further enhances their value as synthons, providing a handle for diverse chemical manipulations.
Synthesis of the Starting Materials
The primary route to 2,4,6-trichloropyrimidine-5-carbaldehyde involves a one-pot reaction starting from barbituric acid. This transformation is achieved using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). In this reaction, POCl3 serves as both a chlorinating agent, converting the hydroxyl groups of barbituric acid to chlorides, and as a Vilsmeier-Haack reagent in conjunction with DMF to introduce the formyl group at the C5 position.
While specific literature on the synthesis of this compound is scarce, a plausible and commonly employed synthetic route would involve the oxidation of the corresponding aldehyde. Standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) could likely achieve this transformation under controlled conditions.
Comparative Reactivity and Synthetic Potential
The synthetic utility of these two compounds is dictated by the interplay between the reactivity of the trichloropyrimidine ring and the C5 functional group.
Reactivity of the Trichloropyrimidine Ring
The chlorine atoms can be selectively displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the construction of a diverse library of substituted pyrimidines.
Reactivity of the C5-Aldehyde Group
The aldehyde functionality of 2,4,6-trichloropyrimidine-5-carbaldehyde offers a rich and versatile platform for a wide array of chemical transformations:
-
Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines to form secondary and tertiary amines, respectively. This is a powerful tool for introducing diverse side chains and building molecular complexity.
-
Wittig Reaction and Related Olefinations: The aldehyde is a suitable substrate for the Wittig reaction, Horner-Wadsworth-Emmons olefination, and other related transformations to generate various vinyl-substituted pyrimidines.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates and nitriles, to form new carbon-carbon bonds.
-
Oxidation: As mentioned earlier, the aldehyde can be oxidized to the corresponding carboxylic acid.[1]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, providing another functional group for further derivatization.
Reactivity of the C5-Carboxylic Acid Group
The carboxylic acid group of this compound, while less reactive in terms of electrophilic aromatic substitution, provides a distinct set of synthetic opportunities:
-
Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of amines to form amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and other peptide coupling agents.[2]
-
Esterification: The carboxylic acid can be esterified with various alcohols under acidic conditions or using coupling agents.[3]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which can then be used for acylation reactions.
Comparative Data Summary
| Feature | 2,4,6-Trichloropyrimidine-5-carbaldehyde | This compound |
| CAS Number | 50270-27-4[4] | 93416-51-4[5] |
| Molecular Formula | C5HCl3N2O[6] | C5HCl3N2O2[5] |
| Molecular Weight | 211.43 g/mol [6] | 227.43 g/mol [5] |
| Primary Reactivity | Nucleophilic addition to the aldehyde, SNAr on the ring | Nucleophilic acyl substitution, SNAr on the ring |
| Key Transformations | Reductive amination, Wittig reaction, oxidation, reduction | Amide coupling, esterification, reduction, conversion to acid chloride |
| Synthetic Advantages | Versatile for C-C and C-N bond formation at the 5-position | Ideal for forming stable amide and ester linkages |
| Synthetic Disadvantages | Aldehyde can be sensitive to certain reaction conditions | Carboxylic acid is less activating for SNAr on the ring |
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde[2]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add barbituric acid and an excess of phosphorus oxychloride.
-
Slowly add N,N-dimethylformamide to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry to yield 2,4,6-trichloropyrimidine-5-carbaldehyde.
Caption: Workflow for the synthesis of the aldehyde.
General Procedure for Amide Coupling of this compound (Hypothetical)
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine and DIPEA in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Caption: Workflow for the amide coupling reaction.
Conclusion and Future Outlook
The carboxylic acid, while less explored in the current literature, holds significant potential, particularly for the synthesis of amide and ester derivatives, which are prevalent in medicinal chemistry. The direct comparison highlights their complementary nature; the choice between the two will ultimately depend on the specific synthetic strategy and the desired final product.
Further research into the synthesis, reactivity, and applications of this compound is warranted and will undoubtedly expand the synthetic chemist's toolbox for the preparation of novel pyrimidine-based compounds with potential biological activity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,6-TRICHLORO-PYRIMIDINE-5-CARBALDEHYDE | 50270-27-4 [chemicalbook.com]
- 5. CAS 93416-51-4 | this compound - Synblock [synblock.com]
- 6. 2,4,6-trichloropyrimidine-5-carbaldehyde| CAS No:50270-27-4|ZaiQi Bio-Tech [chemzq.com]
A Comparative Analysis of Synthetic Routes to Trichloropyrimidine Derivatives: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives stand out as a cornerstone scaffold, integral to a vast array of therapeutic agents and agrochemicals. Among these, trichloropyrimidine derivatives are particularly valuable as versatile intermediates, offering multiple reactive sites for the construction of complex molecular architectures. The strategic placement of chlorine atoms on the pyrimidine ring allows for regioselective nucleophilic substitutions and cross-coupling reactions, making these compounds highly sought-after building blocks.
This guide provides a comparative analysis of the principal synthetic routes to trichloropyrimidine derivatives. We will delve into the mechanistic underpinnings of these methodologies, providing detailed experimental protocols and a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the synthesis of these crucial chemical entities.
Direct Chlorination of Pyrimidine Precursors
The most prevalent and economically viable approach to synthesizing trichloropyrimidines involves the direct chlorination of readily available pyrimidine precursors, such as those derived from barbituric acid or uracil. This strategy is favored for its straightforwardness and scalability.
Chlorination of Barbituric Acid Derivatives
Barbituric acid, an inexpensive commodity chemical, is a common starting point for the synthesis of 2,4,6-trichloropyrimidine. The transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalyst.
Mechanism: The reaction proceeds through the tautomeric trihydroxypyrimidine form of barbituric acid. The hydroxyl groups are converted into good leaving groups by phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions, furnished by POCl₃, displaces the phosphate esters, yielding the fully chlorinated pyrimidine ring. The presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, or a catalyst like N,N-dimethylformamide (DMF), accelerates the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.[1][2]
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [1]
-
Step 1: Reaction Setup In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is charged with barbituric acid (1.0 mol) and phosphorus oxychloride (5.0 mol).
-
Step 2: Catalyst Addition With vigorous stirring, N,N-dimethylformamide (0.5 mol) is added dropwise to the suspension at room temperature (20-30 °C). The addition is exothermic and should be controlled to maintain the temperature.
-
Step 3: Chlorination The reaction mixture is gradually heated to reflux (approximately 110 °C) and maintained at this temperature for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by GC-MS.
-
Step 4: Work-up and Purification After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.
Yield: 77-80%[1]
Chlorination of Uracil Derivatives
For the synthesis of other trichloropyrimidine isomers, such as 2,4,5-trichloropyrimidine, uracil or its derivatives serve as the starting material. This is a multi-step process that begins with the chlorination of the C5 position, followed by the conversion of the carbonyl groups to chlorides.
Mechanism: The synthesis of 2,4,5-trichloropyrimidine from uracil first involves the electrophilic chlorination at the electron-rich C5 position.[3][4] This is typically achieved with reagents like sodium hypochlorite in an acidic medium. The resulting 5-chlorouracil is then subjected to a more aggressive chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅), or bis(trichloromethyl) carbonate in the presence of DMF, to replace the hydroxyl groups at the C2 and C4 positions with chlorine.[3][4]
Experimental Protocol: Synthesis of 2,4,5-Trichloropyrimidine from Uracil [3][4]
-
Step 1: Synthesis of 5-Chlorouracil Uracil (1.0 mol) is suspended in an aqueous acidic solution (e.g., sulfuric acid). The mixture is cooled, and an aqueous solution of sodium hypochlorite is added dropwise, maintaining the temperature between 5-25 °C. The reaction mixture is then heated to 95-100 °C, cooled, and the precipitated 5-chlorouracil is collected by filtration and dried.
-
Step 2: Synthesis of 2,4,5-Trichloropyrimidine 5-chlorouracil (1.0 mol) is dissolved in a suitable solvent like chloroform, and N,N-dimethylformamide (catalytic amount) is added. Bis(trichloromethyl) carbonate (a solid phosgene equivalent) is then added portion-wise with stirring. The reaction is heated to 60-65 °C until the starting material is consumed. The reaction mixture is cooled, quenched with water, and the organic layer is separated, dried, and concentrated to yield 2,4,5-trichloropyrimidine.
Yield: High yields are reported for both steps.[4]
Cyclization Followed by Chlorination
An alternative strategy involves the initial construction of a substituted pyrimidine ring through a cyclization reaction, followed by a subsequent chlorination step. This approach offers greater flexibility in introducing various substituents onto the pyrimidine core prior to chlorination.
Mechanism: The core of this method lies in classic pyrimidine syntheses, such as the reaction of a β-dicarbonyl compound with an amidine or urea derivative. The resulting hydroxypyrimidine can then be chlorinated using the methods described in the previous section. The choice of the initial building blocks allows for the pre-installation of functional groups that might not be compatible with the harsh conditions of direct chlorination of a more fundamental precursor.
Experimental Protocol: Conceptual Workflow
-
Step 1: Pyrimidine Ring Synthesis A suitably substituted β-dicarbonyl compound is condensed with guanidine or a substituted amidine in the presence of a base (e.g., sodium ethoxide) to form a 2-aminopyrimidine derivative.
-
Step 2: Hydrolysis (if necessary) If a hydroxypyrimidine is desired and a 2-aminopyrimidine is formed, a subsequent hydrolysis step may be required.
-
Step 3: Chlorination The resulting hydroxypyrimidine is then subjected to chlorination with a reagent such as POCl₃, as detailed in Section 1.
Functional Group Interconversion on a Pre-chlorinated Pyrimidine Core
This advanced strategy is particularly useful for the synthesis of highly functionalized trichloropyrimidine derivatives that are not readily accessible through other routes. It begins with a commercially available or easily synthesized di- or trichloropyrimidine, which is then further modified.
Mechanism: This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring. Typically, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic substitution than the one at the C2 position. This allows for selective functionalization at one position while leaving the others intact for subsequent transformations, which may include the introduction of a third chlorine atom or other functional groups.
Experimental Protocol: Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile
This example illustrates the conversion of a dichloromethylthiopyrimidine into a trichloropyrimidine derivative.
-
Step 1: Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine 4,6-dichloro-2-(methylthio)pyrimidine is reacted with benzyl alcohol in the presence of a strong base like sodium hydride to displace the chlorine atoms with benzyloxy groups.
-
Step 2: Oxidation to Sulfone The methylthio group is oxidized to a methylsulfonyl group, a better leaving group, using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
-
Step 3: Cyanation The methylsulfonyl group is displaced by a cyanide group using a cyanide salt like potassium cyanide.
-
Step 4: Chlorination at C5 The C5 position is chlorinated using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).
-
Step 5: Deprotection and Chlorination The benzyloxy groups are removed, and the resulting hydroxyl groups are converted to chlorides in a final chlorination step, for instance with POCl₃/PCl₅.
Comparative Analysis
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct Chlorination of Barbituric Acid | Barbituric acid | POCl₃, PCl₅, Tertiary amines, DMF | 70-90% | Economical, Scalable, One-pot for 2,4,6-trichloropyrimidine.[1][5] | Harsh reaction conditions, Limited to symmetrical derivatives, Use of hazardous reagents. |
| Direct Chlorination of Uracil Derivatives | Uracil, 5-chlorouracil | NaOCl, POCl₃, PCl₅, Bis(trichloromethyl) carbonate | High | Access to unsymmetrical isomers like 2,4,5-trichloropyrimidine.[3][4] | Multi-step process, Use of hazardous and corrosive reagents. |
| Cyclization followed by Chlorination | β-dicarbonyls, Amidines, Ureas | Base, POCl₃ | Variable | High flexibility in substituent introduction, Milder initial cyclization conditions. | Longer synthetic sequence, Potentially lower overall yield. |
| Functional Group Interconversion | Dichloropyrimidines | Various nucleophiles and electrophiles, Chlorinating agents | Variable | Access to highly functionalized and complex derivatives, Regioselective modifications possible. | Multi-step, May require protecting groups, Lower overall yields can be a challenge. |
Visualization of Synthetic Pathways
Direct Chlorination of Barbituric Acid
Caption: Synthesis of 2,4,6-trichloropyrimidine from barbituric acid.
Synthesis of 2,4,5-Trichloropyrimidine from Uracil
Caption: Two-step synthesis of 2,4,5-trichloropyrimidine from uracil.
Conclusion
The synthesis of trichloropyrimidine derivatives is a mature field with several well-established methodologies. The choice of the optimal synthetic route is contingent upon the specific target molecule, the desired scale of the synthesis, and the available resources.
-
Direct chlorination of readily available precursors like barbituric acid and uracil remains the most industrially relevant and cost-effective method for producing the parent trichloropyrimidine isomers.[5]
-
Cyclization followed by chlorination offers a more flexible approach for accessing derivatives with specific substitution patterns that are introduced prior to the harsh chlorination step.
-
Functional group interconversion on a pre-existing chlorinated pyrimidine scaffold is the go-to strategy for the synthesis of complex, highly functionalized trichloropyrimidines, allowing for a high degree of molecular diversity.
References
- 1. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 2. Functional Group Interconversion [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trichloropyrimidine-5-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling highly reactive intermediates like 2,4,6-Trichloropyrimidine-5-carboxylic acid demands not only procedural precision in our experiments but also in the final step of its lifecycle: disposal. This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a benign substance. Its hazard profile stems from its molecular structure: a pyrimidine ring substituted with three reactive chlorine atoms and an acidic carboxylic acid group. This combination dictates its classification and the necessary precautions for its handling and disposal.
According to safety data sheets (SDS), this compound is classified as a hazardous substance, primarily due to its irritant properties and the potential for releasing toxic gases upon decomposition.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory system) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[1] |
The causality behind these hazards is clear: the reactive chlorine atoms can readily react with biological macromolecules, leading to irritation upon contact with skin, eyes, or the respiratory tract. Furthermore, thermal decomposition during a fire or improper incineration can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][2][3] This profile mandates that the compound be treated as regulated hazardous waste.
The Regulatory Imperative: Your Responsibilities under RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it's created until its final, environmentally sound disposal.[5][6]
As a researcher, your laboratory is considered a "generator" of hazardous waste.[5] This designation carries specific legal responsibilities:
-
Waste Identification: You must correctly identify and classify all hazardous waste.[7]
-
Safe Management: You must ensure the waste is properly segregated, labeled, and stored to prevent spills or reactions.
-
Documented Disposal: The waste must be transported by a licensed carrier using a specific tracking document (the Hazardous Waste Manifest) to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7]
Compliance is not optional. Improper disposal can lead to significant institutional liability and environmental harm.
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with proper handling during use. The principles of chemical hygiene are the first line of defense in minimizing risk and preventing uncontrolled releases.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The facility should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Nitrile or other chemically resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.[1]
-
A flame-resistant lab coat.
-
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3] Keep it segregated from incompatible materials, particularly strong oxidizing agents and bases, to prevent exothermic or violent reactions.
-
Waste Segregation: Never mix this compound waste with other waste streams. It should be collected in a dedicated, compatible container, clearly labeled as hazardous waste.
The Disposal Workflow: A Self-Validating System
The following workflow provides a logical, step-by-step process for ensuring the compliant disposal of this compound. The core principle is that all disposal must be handled through a licensed professional waste disposal service.[8]
Caption: Disposal workflow for this compound.
Protocol Elaboration:
-
Step 1 (Characterization): This step is critical for the disposal company. If the waste is a mixture, all components must be listed on the label. This ensures it is not inadvertently combined with incompatible chemicals at the TSDF.
-
Step 2 (Containerization): The integrity of the container prevents leaks and exposure. Never use a metal container, as the acidic nature of the compound could lead to corrosion over time.
-
Step 3 (Labeling): The hazardous waste label is a regulatory requirement under RCRA. It communicates the container's contents and associated dangers to everyone who will handle it.
-
Step 5 (EHS Contact): Your institution's EHS office is your partner in compliance. They have established procedures and contracts with licensed waste disposal companies. Never attempt to contact a disposal company directly.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.
-
Don PPE: Wear, at a minimum, a lab coat, gloves, and eye protection. For a large spill, respiratory protection may be necessary.[1]
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid generating dust.[8] For a solution, cover with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container.[1]
-
Label and Dispose: Label the container as hazardous waste and dispose of it according to the workflow in Section 4.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Prohibited Disposal Methods: Actions to Absolutely Avoid
To ensure safety and compliance, it is equally important to know what not to do. The following disposal methods are strictly prohibited:
-
Drain Disposal: NEVER wash this compound down the sink. It is harmful to aquatic life, and this action is a direct violation of the Clean Water Act and RCRA regulations.[1]
-
Trash Disposal: Do not dispose of the chemical or its empty containers in the regular trash. This can expose sanitation workers to a hazardous chemical and constitutes illegal disposal.
-
Evaporation: Allowing solvents containing the compound to evaporate in the fume hood is not a disposal method and is a violation of environmental regulations.
-
Uncontrolled Neutralization: While it is an acid, do not attempt to neutralize it with a strong base as a method of disposal without a validated and approved laboratory procedure. The reaction could be highly exothermic and create additional hazardous byproducts.
By adhering to this guide, you can ensure that the final step in your research with this compound is conducted with the highest standards of safety, professionalism, and environmental responsibility.
References
Navigating the Safe Handling of 2,4,6-Trichloropyrimidine-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Understanding the Hazard: A Proactive Approach to Safety
2,4,6-Trichloropyrimidine-5-carboxylic acid is a chlorinated heterocyclic compound that presents several potential hazards. Safety data sheets consistently indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The key to safe handling lies in a comprehensive understanding of these risks and the implementation of robust control measures. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow.
The chlorinated nature of this molecule necessitates a cautious approach. Upon thermal decomposition or combustion, it can release toxic and irritating gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][3] Therefore, all handling procedures must be designed to minimize the risk of aerosol generation and to ensure containment in the event of a spill.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table summarizes the essential PPE and provides insights into the rationale for each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is strongly recommended. Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents.[4] While specific breakthrough time data for this compound is not readily available, studies on similar chlorinated aromatic compounds have shown that nitrile gloves have breakthrough times of less than an hour.[1] Therefore, for prolonged handling, consider using a thicker gauge nitrile glove or a glove made of a more resistant material like Viton®, which has shown no permeation to chlorinated aromatic compounds for up to four hours.[1] Always inspect gloves for any signs of degradation or puncture before and during use. Promptly remove and replace gloves if contamination is suspected.[5] |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In addition, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions. |
| Respiratory Protection | Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
| Protective Clothing | A laboratory coat is required to protect street clothing and skin from contamination. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan is crucial for minimizing risks. The following workflow provides a structured approach to handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] The container should be kept tightly closed.
Pre-Experiment Preparation
Before beginning any work, ensure that a chemical spill kit is readily accessible. The spill kit should contain absorbent materials suitable for organic and acidic compounds, such as vermiculite or a commercial sorbent.[3][6][7] It should also include personal protective equipment, waste disposal bags, and neutralizing agents.[7][8] Review the Safety Data Sheet (SDS) and this guide thoroughly.
Handling and Experimentation
-
Always work within a certified chemical fume hood.
-
Don all required PPE before handling the compound.
-
Use the smallest amount of the chemical necessary for the experiment.
-
Avoid generating dust. If the compound is a solid, handle it carefully to minimize airborne particles.
-
Use compatible equipment. Avoid using materials that can be corroded by acidic compounds.
Post-Experiment Decontamination
Thorough decontamination of the work area and equipment is essential to prevent cross-contamination and accidental exposure.
-
Surface Decontamination: Wipe down all surfaces that may have come into contact with the chemical. A solution of sodium bicarbonate or a commercial laboratory decontamination solution can be used to neutralize any residual acidity.[7] After neutralization, clean the surfaces with soap and water.
-
Equipment Decontamination: Glassware and other equipment should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.
Waste Collection and Labeling
All waste contaminated with this compound, including disposable gloves, absorbent materials from spills, and solvent rinsates, must be collected in a designated, labeled hazardous waste container. The label should clearly identify the contents, including the full chemical name and any associated hazards.
Disposal Plan: Ensuring Environmental Responsibility
The final step in the safe handling of this compound is its proper disposal. As a chlorinated organic compound, it must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1]
In-Lab Neutralization (for small quantities under expert supervision):
While not a standard procedure, alkaline hydrolysis can be a potential method for the in-lab neutralization of small quantities of chloropyrimidines before disposal. This process involves the cleavage of the chlorine-carbon bonds. However, this should only be attempted by experienced chemists with a thorough understanding of the reaction and potential byproducts. A generalized conceptual procedure is as follows:
-
Consult with your institution's environmental health and safety (EHS) department before attempting any in-lab neutralization.
-
In a fume hood, cautiously add the this compound to a stirred, dilute solution of a base such as sodium hydroxide. The reaction is likely to be exothermic.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure complete degradation of the starting material.
-
Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
The neutralized solution must still be collected and disposed of as hazardous waste, as it may contain other organic byproducts.
Professional Waste Disposal:
For the majority of laboratory settings, the most appropriate and compliant method of disposal is to use a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of chlorinated waste in an environmentally sound manner, typically through high-temperature incineration.
Emergency Procedures: Spill and Exposure Response
Spill Response:
In the event of a spill, immediate and correct action is critical to prevent the spread of contamination and minimize exposure.
Caption: A clear, step-by-step workflow for responding to a spill of this compound.
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust. For a liquid spill, cover the spill with an inert absorbent material, such as vermiculite or sand.[3][7]
-
Neutralize (for small, manageable spills): If the spill is small and you are trained to do so, you can neutralize the area after the bulk of the material has been removed. Cautiously apply a dilute solution of sodium bicarbonate to the spill area.
-
Collect and Dispose: Collect all contaminated absorbent material and cleaning supplies in a sealed, labeled hazardous waste bag or container.
-
Decontaminate: Thoroughly decontaminate the spill area using the surface decontamination procedure outlined above.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. showagroup.com [showagroup.com]
- 3. safetyproductfinder.com [safetyproductfinder.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. sc.edu [sc.edu]
- 8. hhproducts.ie [hhproducts.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
